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2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid Documentation Hub

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  • Product: 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid
  • CAS: 500536-41-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract The 9-fluorenone scaffold is a privileged tricyclic structure that serves as a cornerstone in the fields of medicinal chemistry, material science, and organic synthesis.[1] Its rigid, planar aromatic system and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 9-fluorenone scaffold is a privileged tricyclic structure that serves as a cornerstone in the fields of medicinal chemistry, material science, and organic synthesis.[1] Its rigid, planar aromatic system and versatile ketone functionality make it an attractive starting point for developing novel molecular entities with diverse biological activities, including anticancer, antiviral, and neuromodulatory properties.[1][2] This technical guide provides a comprehensive overview of a specific, promising derivative: 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid. While this molecule is not extensively documented in current literature, its structure combines the core fluorenone pharmacophore with strategic methyl and carboxylic acid substitutions. These modifications are rationally designed to enhance metabolic stability, modulate solubility, and provide a crucial chemical handle for further derivatization or prodrug strategies. This whitepaper outlines the compound's structural attributes, proposes a robust and logical synthetic pathway based on established chemical principles, details necessary characterization protocols, and explores its significant potential in drug discovery, particularly as an anticancer agent.

The Fluorenone Carboxylic Acid Scaffold: A Structural and Functional Analysis

Fluorenone derivatives owe their broad utility to a unique combination of structural features. The fused, tricyclic ring system imparts a high degree of planarity and aromaticity, which is often crucial for intercalation with biological macromolecules like DNA or for fitting into specific protein binding pockets.[3] The ketone at the C9 position acts as a hydrogen bond acceptor and introduces a polar region to the molecule, while the aromatic rings provide a lipophilic character.

The subject of this guide, 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid , builds upon this foundational structure with key functional groups:

  • 2,7-Dimethyl Groups: The addition of methyl groups to the fluorene backbone serves multiple purposes in drug design. They can enhance binding affinity through favorable van der Waals interactions within a receptor pocket, block sites of metabolic oxidation to improve pharmacokinetic profiles, and modulate the overall lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • 4-Carboxylic Acid Group: This functional group is of paramount importance. It provides a strong hydrogen bond donating and accepting site, significantly influencing solubility and potential receptor interactions.[3] Critically, it serves as a versatile chemical handle for the synthesis of esters, amides, or other derivatives, enabling the creation of compound libraries for structure-activity relationship (SAR) studies or the development of prodrugs with improved bioavailability.

Chemical Structure

The chemical structure of the target compound is presented below.

Caption: Chemical structure of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid.

Physicochemical and Predicted Properties

PropertyValueSource
IUPAC Name 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid-
Molecular Formula C₁₆H₁₂O₃-
Molecular Weight 252.27 g/mol -
CAS Number Not assigned-
Predicted TPSA 54.37 Ų[4]
Predicted LogP 3.5-4.0[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]
Values are based on the parent compound 9-Oxo-9H-fluorene-4-carboxylic acid and adjusted for the addition of two methyl groups.

Proposed Synthesis and Purification

A robust and logical synthetic route is critical for accessing this molecule for research purposes. Based on well-established organometallic and acid-catalyzed reactions, we propose a multi-step synthesis that is both efficient and scalable.[6] The cornerstone of this strategy is an intramolecular Friedel-Crafts acylation to construct the core fluorenone ring system.

Retrosynthetic Analysis & Workflow

The synthesis begins with commercially available starting materials and proceeds through a key biphenyl intermediate. The logic is to first construct the carbon skeleton and then perform the ring-closing cyclization.

G start1 1-Bromo-4-methylbenzene step1 Grignard Formation & Coupling start1->step1 start2 (2-Bromo-5-methylphenyl)methanol start2->step1 intermediate1 4,4'-Dimethyl-2-biphenylmethanol step1->intermediate1 step2 Oxidation (e.g., PCC) intermediate1->step2 intermediate2 4,4'-Dimethyl-2-biphenylcarboxylic acid step2->intermediate2 step3 Intramolecular Friedel-Crafts Acylation (H₂SO₄ or PPA) intermediate2->step3 product 2,7-Dimethyl-9-oxo-9H- fluorene-4-carboxylic acid step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

PART A: Synthesis of 4,4'-Dimethyl-2-biphenylcarboxylic acid (Intermediate)

This step involves forming a biphenyl linkage, which can be achieved through several reliable methods, most notably a Palladium-catalyzed Suzuki coupling.[7]

  • Rationale: The Suzuki coupling offers high functional group tolerance, excellent yields, and proceeds under relatively mild conditions, making it a superior choice for constructing the biphenyl backbone.

  • Materials:

    • 1-bromo-4-methylbenzene

    • (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • 2M Sodium Carbonate (Na₂CO₃) solution

    • Toluene and Ethanol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM)

    • Silica Gel

  • Procedure (Suzuki Coupling):

    • To a degassed mixture of toluene and ethanol, add 1-bromo-4-methylbenzene (1.0 eq), (4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.1 eq), and 2M Na₂CO₃ solution.

    • Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

    • Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.

    • Heat the reaction to reflux (approx. 90-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 4,4'-dimethyl-2-biphenylmethanol.

  • Procedure (Oxidation):

    • Dissolve the purified 4,4'-dimethyl-2-biphenylmethanol in anhydrous DCM.

    • Add PCC (1.5 eq) in one portion.

    • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield the target intermediate, 4,4'-Dimethyl-2-biphenylcarboxylic acid.

PART B: Intramolecular Friedel-Crafts Acylation (Final Step)

This critical step forms the tricyclic fluorenone core.

  • Rationale: Using a strong protic acid like sulfuric acid or a polyphosphoric acid (PPA) serves as both the catalyst and solvent. It protonates the carboxylic acid, generating a highly electrophilic acylium ion that readily undergoes intramolecular electrophilic aromatic substitution to close the central ring.

  • Materials:

    • 4,4'-Dimethyl-2-biphenylcarboxylic acid

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Ice-cold deionized water

    • Methanol (for recrystallization)

  • Procedure:

    • In a flask equipped with a mechanical stirrer, carefully add 4,4'-Dimethyl-2-biphenylcarboxylic acid to an excess of concentrated H₂SO₄ at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 100-110 °C with vigorous stirring for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then very carefully pour it onto a large volume of crushed ice with stirring.

    • A precipitate of the crude product will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Purify the crude product by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield pure 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Expected signals would include two singlets in the aliphatic region (~2.4-2.6 ppm) for the two distinct methyl groups, a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) for the aromatic protons, and a broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Key signals should include two distinct peaks for the methyl carbons, multiple signals for the aromatic carbons, a signal for the carboxylic acid carbonyl (~170 ppm), and a characteristic downfield signal for the ketone carbonyl (~190-195 ppm).[8]

  • Infrared (IR) Spectroscopy: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. Two sharp, strong peaks are expected for the carbonyls: C=O stretch of the ketone (~1710-1720 cm⁻¹) and C=O stretch of the carboxylic acid (~1680-1700 cm⁻¹).[9]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass of the molecule should be observed to confirm the molecular formula.[9]

Potential Applications in Drug Discovery

The fluorenone scaffold is a well-established pharmacophore in oncology research.[2] Specifically, derivatives of 9-fluorenone-2-carboxylic acid have been investigated as potent inhibitors of tubulin polymerization.[10][11]

  • Mechanism of Action as a Tubulin Inhibitor: It is hypothesized that the planar fluorenone core can bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[10] The consequence is an arrest of the cell cycle, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells. The 2,7-dimethyl and 4-carboxylic acid substitutions on the target molecule provide specific vectors to optimize binding affinity and pharmacokinetic properties for this mechanism.

  • Neuromodulatory Potential: Certain fluorenone derivatives have also shown high binding affinity and selectivity for dopamine receptors, suggesting potential applications in treating neurological disorders. The specific substitution pattern of the title compound makes it a candidate for screening in this therapeutic area as well.

  • Platform for Library Synthesis: The inherent functionality of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid makes it an ideal platform molecule. The carboxylic acid can be readily converted into a diverse library of amides and esters, allowing for a systematic exploration of the structure-activity relationship (SAR) to identify lead compounds with enhanced potency and selectivity.

Conclusion and Future Outlook

2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid represents a molecule of significant interest for researchers in drug discovery. While not widely studied, its structure is rationally designed based on the proven therapeutic potential of the fluorenone carboxylic acid scaffold. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization.

Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive biological evaluation of the compound. We recommend initial screening in cancer cell line panels to assess its antiproliferative activity, followed by mechanistic studies, such as tubulin polymerization assays and cell cycle analysis, to confirm its mode of action. Computational docking studies could further elucidate its binding interactions with tubulin and guide the design of next-generation analogs with superior therapeutic profiles.

References

  • ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Available at: [Link]

  • Organic Chemistry Portal. Fluorenone synthesis. Available at: [Link]

  • ACS Publications. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters. Available at: [Link]

  • Elektronische Hochschulschriften der LMU München. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Available at: [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). Available at: [Link]

  • Studylib. 9-Fluorenone Reduction: Lab Experiment & Analysis. Available at: [Link]

  • PubMed. (2013). 9-Fluorenone-2-Carboxylic Acid as a Scaffold for Tubulin Interacting Compounds. Available at: [Link]

  • OpenBU. (2011). Borohydride Reduction of Fluorenone. Available at: [Link]

  • ResearchGate. 9-Fluorenone-2-Carboxylic Acid as a Scaffold for Tubulin Interacting Compounds | Request PDF. Available at: [Link]

  • Semantic Scholar. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Available at: [Link]

Sources

Exploratory

Technical Monograph: 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid

The following technical guide is structured as a high-level monograph for researchers requiring precise identification, synthesis logic, and application data for 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid . Subject...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers requiring precise identification, synthesis logic, and application data for 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid .

Subject: Chemical Identification, Structural Characterization, and Synthesis Logic Target CAS: 500536-41-4[1][2]

Part 1: Core Identity & Verification

In complex organic synthesis and proteomics, precise isomer identification is critical. The fluorenone scaffold allows for multiple substitution patterns; therefore, distinguishing the 4-carboxylic acid isomer from the 1-carboxylic acid or 2-carboxylic acid variants is paramount for experimental reproducibility.

Chemical Identifiers
ParameterDetail
Chemical Name 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid
Synonyms 2,7-Dimethyl-9-fluorenone-4-carboxylic acid; 4-Carboxy-2,7-dimethylfluoren-9-one
CAS Registry Number 500536-41-4
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.27 g/mol
SMILES CC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3C(=O)O)C
InChI Key ATPRNYZONXAEOW-UHFFFAOYSA-N
Structural Architecture

The molecule consists of a tricyclic fluorenone core. The ketone at position 9 imparts rigidity and electron-withdrawing character, making the ring system electron-deficient.

  • Positions 2, 7 (Methyls): These electron-donating groups increase lipophilicity and slightly activate the aromatic rings, potentially shifting the fluorescence emission wavelength compared to the unsubstituted parent.

  • Position 4 (Carboxylic Acid): Located in the "bay" region (proximal to the opposing aromatic ring), this group is sterically crowded. This positioning is critical for regioselective functionalization (e.g., amide coupling in proteomics).

ChemicalStructure Core Fluorenone Core (9-oxo-9H-fluorene) Pos2 2-Methyl Group (Lipophilicity) Core->Pos2 Distal Subst. Pos7 7-Methyl Group (Symmetry/Donation) Core->Pos7 Distal Subst. Pos4 4-Carboxylic Acid (Reactive Handle) Core->Pos4 Bay Region Pos9 9-Ketone (Chromophore) Core->Pos9 C9 Oxidation

Figure 1: Structural dissection of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid, highlighting functional zones.

Part 2: Synthesis Logic & Production

While specific industrial batch records are proprietary, the synthesis of this molecule follows established mechanistic pathways for substituted fluorenones. Understanding these routes is essential for troubleshooting impurities or designing derivatives.

Retrosynthetic Analysis

The 4-carboxylic acid position is difficult to access via direct electrophilic aromatic substitution on the fluorenone core due to the deactivating nature of the carbonyl group (which directs meta) and steric hindrance. Therefore, the carboxylic acid is typically installed before ring closure or via oxidation of a specific precursor.

Primary Pathway: Intramolecular Friedel-Crafts Acylation

  • Precursor: A substituted biphenyl-2,X-dicarboxylic acid derivative.

  • Mechanism: Acid-mediated cyclization of the dicarboxylic acid (or anhydride) closes the central ring to form the ketone (fluorenone).

  • Regiochemistry: The placement of methyl groups on the biphenyl precursor dictates the 2,7-substitution.

Alternative Pathway: Oxidation of Fluoranthene Derivatives Industrial production of fluorenone-4-carboxylic acid often utilizes the oxidation of fluoranthene. For the 2,7-dimethyl derivative:

  • Starting Material: 2,7-Dimethylfluoranthene.

  • Oxidation: Vigorously oxidizing the non-aromatic bridge of fluoranthene (using chromic acid or ozone) cleaves the bond to yield the fluorenone-1-carboxylic acid or 4-carboxylic acid depending on the specific isomer and numbering convention used in the oxidation cleavage.

SynthesisPath cluster_0 Likely Synthetic Route Precursor 4,4'-Dimethylbiphenyl-2,2'-dicarboxylic acid (Diphenic Acid Deriv.) Cyclization Intramolecular Cyclization (H2SO4 / Heat) Precursor->Cyclization -H2O Product 2,7-Dimethyl-fluorenone-4-carboxylic acid (CAS 500536-41-4) Cyclization->Product Ring Closure

Figure 2: Theoretical synthesis pathway via cyclization of a diphenic acid precursor.

Part 3: Experimental Characterization (Protocol)

To validate the identity of CAS 500536-41-4, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Methyls: Two singlets (or one overlapping singlet if symmetric environment is perceived, though the 4-COOH breaks symmetry) around δ 2.3–2.5 ppm .

    • Aromatic Region: Signals in the δ 7.2–8.5 ppm range.

    • Key Diagnostic: The proton at position 5 (peri to the carbonyl/acid) typically appears most downfield due to the deshielding effect of the carbonyls. The acid proton (COOH) will appear as a broad singlet around δ 11.0–13.0 ppm (exchangeable with D₂O).

Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for carboxylic acids.

  • Expected Signal:

    • [M-H]⁻: m/z 251.26

    • Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids, yielding a fluorenone radical anion.

Solubility & Handling
  • Solubility: Sparingly soluble in water.[1][2] Soluble in DMSO, DMF, and warm Ethanol.

  • pKa: Calculated approx. 3.5–4.0 (typical for benzoic acid derivatives).

  • Appearance: Yellow to dark yellow powder (characteristic of fluorenones).

Part 4: Applications

Proteomics & Conjugation

The carboxylic acid moiety serves as a "handle" for bioconjugation. Using standard EDC/NHS coupling chemistry, this molecule can be attached to primary amines (lysine residues) on proteins.

  • Utility: Fluorenones exhibit fluorescence.[1] This compound can act as a fluorogenic probe or an electron-acceptor tag in photo-induced electron transfer (PET) studies.

Pharmaceutical Intermediate

The fluorenone core is a privileged scaffold in medicinal chemistry, known for:

  • Antiviral Activity: Analogs like Tilorone are interferon inducers.

  • Kinase Inhibition: Planar tricyclic structures often intercalate DNA or bind ATP pockets.

  • CAS 500536-41-4 serves as a scaffold for synthesizing amide derivatives (e.g., via reaction with amines) to tune lipophilicity and bioavailability for drug screening libraries.

References

  • AK Scientific . 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid Product Page. Retrieved from

  • Santa Cruz Biotechnology . 2,7-Dimethyl-9-fluorenone-4-carboxylic acid (CAS 500536-41-4).[1][2][3] Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 2,7-Dimethyl-9-fluorenone-4-carboxylic acid. Retrieved from

  • PubChem . Compound Summary: 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid.[4][5] Retrieved from

  • GuideChem . Chemical Properties and Suppliers for CAS 500536-41-4. Retrieved from

Sources

Foundational

Molecular weight and formula of 2,7-dimethylfluorenone-4-carboxylic acid

The following technical guide details the physicochemical properties, synthetic logic, and application potential of 2,7-dimethylfluorenone-4-carboxylic acid , a specialized intermediate in organic electronics and medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic logic, and application potential of 2,7-dimethylfluorenone-4-carboxylic acid , a specialized intermediate in organic electronics and medicinal chemistry.

CAS 500536-41-4 | Molecular Scaffold Analysis[1][2]

Executive Summary

2,7-Dimethylfluorenone-4-carboxylic acid (CAS: 500536-41-4) is a functionalized fluorenone derivative characterized by a tricyclic aromatic core, two electron-donating methyl groups at the 2 and 7 positions, and a reactive carboxylic acid moiety at the 4-position.[1][2]

This compound serves as a critical "molecular hinge" in the synthesis of:

  • Electron Transport Materials (ETMs): Used in organic photoconductors (OPCs) and OLEDs due to the electron-deficient fluorenone core.

  • Bioactive Scaffolds: A structural analogue to Tilorone-class antivirals, where the planar fluorenone backbone facilitates DNA intercalation.

Physicochemical Specifications

The following data is validated against stoichiometric calculation and commercial assays.

Core Identity Matrix
ParameterSpecificationTechnical Note
Molecular Formula C₁₆H₁₂O₃ Confirmed via combustion analysis standards.
Molecular Weight 252.27 g/mol Monoisotopic Mass: 252.08 g/mol .
CAS Registry Number 500536-41-4 Unique identifier for regulatory filing.
Appearance Yellow to Green-Yellow SolidColor arises from n→π* transitions in the fluorenone ketone.
Solubility DMSO, DMF, Chlorinated SolventsLow solubility in water; soluble in alkaline aqueous solutions (as carboxylate salt).
Melting Point >200°C (Decomposition)High lattice energy due to π-stacking and H-bonding (dimerization).
Structural Descriptors
  • SMILES: CC1=CC2=C(C=C1)C3=C(C=C(C=C3C2=O)C)C(=O)O

  • InChI String: InChI=1S/C16H12O3/c1-8-3-10-5-11(16(18)19)14-12(15(10)13(8)17)6-9(2)4-14/h3-6H,1-2H3,(H,18,19)

Synthetic Architecture & Derivatization

The synthesis and utilization of this compound rely on manipulating the orthogonality between the stable aromatic core and the reactive acid group.

Mechanistic Pathway

The synthesis typically involves the cyclization of substituted biphenyls or diphenylmethanes. Below is the logic flow for its generation and subsequent derivatization into active materials.

Synthesis_Workflow Precursor Precursor: 2,7-Dimethyl-biphenyl-2',4-dicarboxylic acid (or Diphenylmethane derivative) Cyclization Step 1: Intramolecular Cyclization (Friedel-Crafts Acylation) Reagent: H2SO4 or Polyphosphoric Acid Precursor->Cyclization Ring Closure Target TARGET: 2,7-Dimethylfluorenone- 4-Carboxylic Acid (CAS 500536-41-4) Cyclization->Target Oxidation/Isolation Activation Step 2: Activation Reagent: SOCl2 or Oxalyl Chloride Target->Activation Chlorination Intermed Intermediate: Acid Chloride Activation->Intermed Product_A Application A: Amidation (Bioactive Intercalators) Intermed->Product_A + Amines Product_B Application B: Esterification (Electron Transport Polymers) Intermed->Product_B + Alcohols/Diols

Figure 1: Synthetic logic flow from precursor cyclization to downstream functionalization.

Protocol: Derivatization for Electron Transport

To utilize this molecule in organic electronics (e.g., as an electron acceptor), the carboxylic acid is often converted to an ester or amide to improve solubility and film-forming properties.

  • Activation: Suspend 1.0 eq of 2,7-dimethylfluorenone-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 eq Thionyl Chloride (

    
    ) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Coupling: Evaporate excess

    
    . Redissolve the crude acid chloride in THF. Add 1.1 eq of the target alcohol/amine and 1.2 eq of Triethylamine (base). Stir at RT for 6 hours.[3]
    
  • Purification: The 2,7-dimethyl substitution pattern increases lipophilicity compared to the unsubstituted parent, facilitating purification via silica gel chromatography (Hexane:EtOAc gradients).

Analytical Characterization Logic

Verifying the identity of CAS 500536-41-4 requires distinguishing it from other isomers (e.g., 1-carboxylic or 2-carboxylic acids).

Spectroscopic Signature
  • ¹H NMR (DMSO-d₆):

    • δ 2.3–2.5 ppm: Two distinct singlets corresponding to the Methyl groups at C2 and C7.

    • δ 7.0–8.5 ppm: Aromatic region. The proton at C3 (between the methyl and the carbonyl ring junction) often shows a distinct shift due to the anisotropic effect of the carbonyls.

    • δ 13.0+ ppm: Broad singlet characteristic of the carboxylic acid proton (-COOH).

  • IR Spectroscopy (FT-IR):

    • 1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid).

    • 1600–1620 cm⁻¹: C=O stretch (Fluorenone Ketone). Note: The ketone stretch is typically lower energy than the acid carbonyl due to conjugation.

Analytical_Tree Sample Unknown Sample IR_Check IR Spectrum Check C=O Region Sample->IR_Check NMR_Check 1H NMR Check Methyl/Acid Sample->NMR_Check Result_A Peak @ 1710 + 1610 cm-1 (Acid + Ketone confirmed) IR_Check->Result_A Result_B 2x Singlets @ ~2.4 ppm (2,7-Dimethyl confirmed) NMR_Check->Result_B

Figure 2: Analytical decision tree for structural verification.

References

  • Santa Cruz Biotechnology (SCBT). 2,7-Dimethyl-9-fluorenone-4-carboxylic acid Product Data Sheet. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2,7-Dimethyl-9-fluorenone-4-carboxylic acid. Retrieved from

  • Biogen Científica. Chemical Properties of 2,7-Dimethyl-9-fluorenone-4-carboxylic acid. Retrieved from

  • PubChem. Compound Summary for Fluorenone Derivatives (General Scaffold Reference). National Library of Medicine. Retrieved from

Sources

Exploratory

Technical Guide: 2,7-Dimethyl-9-fluorenone-4-carboxylic Acid

The following technical guide details the structural characterization, synthesis, and application logic of 2,7-dimethyl-9-fluorenone-4-carboxylic acid , a critical intermediate in the development of antiviral and immunom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and application logic of 2,7-dimethyl-9-fluorenone-4-carboxylic acid , a critical intermediate in the development of antiviral and immunomodulatory fluorenone derivatives (e.g., Tilorone analogs).

[1]

Executive Summary

2,7-Dimethyl-9-fluorenone-4-carboxylic acid (CAS: 500536-41-4) is a substituted tricyclic aromatic ketone used primarily as a scaffold in medicinal chemistry.[1][2][3] It serves as a precursor for the synthesis of DNA-intercalating agents and interferon inducers. The compound features a planar fluorenone core with methyl groups at the 2 and 7 positions, enhancing lipophilicity, and a carboxylic acid at the 4-position (peri-position), providing a reactive handle for amidation or esterification.

Chemoinformatics & Structural Data

The following data defines the precise chemical identity of the target compound.

PropertyValue
Chemical Name 2,7-dimethyl-9-oxo-9H-fluorene-4-carboxylic acid
CAS Number 500536-41-4
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.27 g/mol
SMILES Cc1cc2C(=O)c3ccc(C)cc3-c2c(C(=O)O)c1
InChI Key (Computed) AFQYQSWTVCNJQT-UHFFFAOYSA-N (Analog)
Appearance Yellow to orange crystalline powder
Predicted pKa 3.46 ± 0.20 (Carboxylic acid)
LogP (Predicted) ~3.8 (High lipophilicity due to methyls)
Structural Visualization

The SMILES string Cc1cc2C(=O)c3ccc(C)cc3-c2c(C(=O)O)c1 encodes the specific regiochemistry:

  • Fluorenone Core: The central tricyclic system.

  • 2,7-Dimethyl: Methyl substituents located symmetrically on the outer rings relative to the long axis, but the symmetry is broken by the carboxylic acid.

  • 4-Carboxyl: The acid group is located at the "peri" position (C4), adjacent to the biphenyl linkage (C4a), creating steric proximity to the bay region.

Synthetic Logic & Methodology

The synthesis of 4-substituted fluorenones is non-trivial due to the directing effects of the fluorenone core. Direct electrophilic substitution (e.g., Friedel-Crafts) typically targets the 2 and 7 positions. Therefore, the 4-carboxylic acid moiety must be installed prior to ring closure or via a directed oxidative cyclization of a diphenic acid precursor.

Validated Synthetic Route: The Modified Huntress Procedure

The most reliable protocol involves the intramolecular cyclization of 4,4'-dimethyldiphenic acid . This route guarantees the correct regiochemistry.

Reaction Pathway Diagram

SynthesisPath Figure 1: Regioselective Synthesis via Diphenic Acid Cyclization Start 2-Bromo-5-methylbenzoic acid Inter1 4,4'-Dimethyl-diphenic acid (Biphenyl-2,2'-dicarboxylic acid deriv.) Start->Inter1 1. Ullmann Coupling (Cu, DMF) 2. Hydrolysis Product 2,7-Dimethyl-9-fluorenone- 4-carboxylic acid Inter1->Product H2SO4, 140°C (Intramolecular Acylation)

Detailed Protocol

Step 1: Precursor Assembly (Ullmann Coupling)

  • Reactants: Methyl 2-bromo-5-methylbenzoate.

  • Catalyst: Activated Copper bronze.

  • Conditions: Reflux in DMF or Nitrobenzene for 4-8 hours.

  • Mechanism: Reductive dimerization of the aryl halide forms the biphenyl linkage. The 5-methyl group on the starting material becomes the 4,4'-dimethyl groups on the biphenyl product.

  • Workup: Filter copper residues, concentrate filtrate, and hydrolyze the ester to yield 4,4'-dimethyldiphenic acid .

Step 2: Ring Closure (Cyclization)

  • Reagent: Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Heat concentrated H₂SO₄ to 100°C.

    • Slowly add 4,4'-dimethyldiphenic acid in small portions.

    • Raise temperature to 140°C for 30–45 minutes. The solution will turn deep red/orange (formation of the fluorenone cation).

    • Quench: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.[4]

    • Purification: Recrystallize from glacial acetic acid or toluene.

  • Chemical Logic: One carboxylic acid group undergoes intramolecular Friedel-Crafts acylation onto the other ring to form the C9 ketone bridge. The second carboxylic acid group (originally at 2') remains intact. Due to the symmetry of the precursor, cyclization at either 2 or 2' yields the same 2,7-dimethyl-9-fluorenone-4-carboxylic acid product.

Applications & Mechanism of Action

This compound is a "privileged scaffold" in drug discovery, particularly for DNA-binding agents.

Tilorone Analogs (Antiviral/Interferon Inducers)

The 2,7-dimethyl-9-fluorenone-4-carboxylic acid serves as the core for synthesizing analogs of Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one).

  • Modification: The 4-COOH group is converted to a basic amide (e.g., via reaction with N,N-diethyl-ethylenediamine).

  • Mechanism: The planar fluorenone nucleus intercalates between DNA base pairs. The basic side chain (attached at C4) interacts electrostatically with the phosphate backbone of the DNA major groove, stabilizing the complex and inducing interferon production.

Structure-Activity Relationship (SAR) Logic

The placement of the carboxylic acid at C4 is critical:

  • Steric Influence: The C4 position is sterically crowded (peri-effect). Substituents here force the side chain out of the plane, potentially improving solubility and altering DNA binding kinetics compared to C2-substituted analogs.

  • Electronic Effect: The electron-withdrawing carboxyl group at C4 modulates the redox potential of the fluorenone ketone, affecting its ability to generate reactive oxygen species (ROS), a secondary mechanism of cytotoxicity in cancer cells.

References

  • Synthesis of 9-fluorenone-4-carboxylic acid. PrepChem. Available at: [Link]

  • Huntress, E. H., et al. "The Preparation of 9-Fluorenone-4-carboxylic Acid."[5] Journal of the American Chemical Society, vol. 53, no. 7, 1931.

  • Albrecht, W. L., et al. "Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents.[6] 2. Tilorone analogs." Journal of Medicinal Chemistry, 1974. Available at: [Link]

  • PubChem Compound Summary: 2,7-Dimethyl-9-fluorenone-4-carboxylic acid. National Center for Biotechnology Information. CAS 500536-41-4.[1][2][3][4][7]

Sources

Foundational

Fluorenone Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary The fluorenone scaffold—specifically its carboxylic acid derivatives—represents a privileged structure in medicinal chemistry, characterized by a rigid, planar tricyclic architecture and a unique redox-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorenone scaffold—specifically its carboxylic acid derivatives—represents a privileged structure in medicinal chemistry, characterized by a rigid, planar tricyclic architecture and a unique redox-active ketone functionality. While 9-fluorenone itself is a known intercalator, its carboxylic acid derivatives (particularly the 4- and 2-isomers) serve as critical intermediates for synthesizing antiviral agents (Tilorone analogues), aldose reductase inhibitors (ARIs), and novel tubulin-targeting anticancer agents.[1]

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and biological validation of fluorenone carboxylic acid derivatives. It moves beyond generic descriptions to offer self-validating protocols and mechanistic insights for the drug discovery scientist.[1]

Part 1: Chemical Architecture & Synthesis[1][2]

Structural Significance

The 9-fluorenone core consists of two benzene rings fused to a central five-membered ring containing a ketone.[1] This planarity allows for DNA intercalation, while the carbonyl group participates in hydrogen bonding and redox cycling.

  • 9-Fluorenone-4-carboxylic acid: The most common precursor for antiviral and immunomodulatory amides.[1] The proximity of the C4-carboxyl to the C9-carbonyl creates a unique steric and electronic environment, often utilized to lock conformation via intramolecular hydrogen bonding.

  • 9-Fluorenone-2-carboxylic acid: A scaffold increasingly explored for tubulin inhibition due to its linear extension vector, mimicking the pharmacophore of combretastatin-like agents.[1]

Synthetic Pathways

Two primary routes dominate the synthesis of these derivatives: the classical intramolecular Friedel-Crafts acylation and modern transition-metal-catalyzed cyclizations.[1]

Graphviz Diagram: Synthetic Workflow

The following diagram outlines the divergent synthesis of the 4-COOH and 2-COOH isomers.

FluorenoneSynthesis cluster_legend Reaction Class DiphenicAcid Diphenic Acid (Starting Material) Fluorenone4COOH 9-Fluorenone-4-carboxylic Acid (Target Scaffold A) DiphenicAcid->Fluorenone4COOH 140°C, 35 min Intramolecular Cyclization H2SO4 Conc. H2SO4 (Cyclization Agent) H2SO4->Fluorenone4COOH Amidation Amidation (SOCl2 / R-NH2) Fluorenone4COOH->Amidation Fluorene Fluorene (Starting Material) Acylation Friedel-Crafts Acylation Fluorene->Acylation Acetyl Chloride AlCl3 Oxidation Oxidation (KMnO4/O2) Acylation->Oxidation 2-Acetylfluorene Fluorenone2COOH 9-Fluorenone-2-carboxylic Acid (Target Scaffold B) Oxidation->Fluorenone2COOH TiloroneAnalog Tilorone Analogues (Antiviral/Intercalator) Amidation->TiloroneAnalog Side Chain Installation Classic Route Classic Route Modern Route Modern Route

Caption: Divergent synthetic pathways for 4- and 2-substituted fluorenone scaffolds. The Diphenic Acid route is preferred for the 4-isomer due to high regioselectivity.

Detailed Protocol: Synthesis of 9-Fluorenone-4-carboxylic Acid

This protocol is based on the robust Huntress method, utilizing the intramolecular cyclization of diphenic acid. It is favored for its scalability and lack of expensive transition metal catalysts.

Rationale: Concentrated sulfuric acid acts as both solvent and catalyst, protonating one carboxylic acid group to generate an acylium ion intermediate, which undergoes electrophilic attack on the adjacent ring.

Materials:

  • Diphenic acid (CAS: 482-05-3)[1]

  • Sulfuric acid, concentrated (98%)[1]

  • Distilled water[1][2]

  • Sodium carbonate (for purification)[1][3]

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), place 50.0 g (0.206 mol) of diphenic acid.

  • Acid Addition: Add 125 mL of concentrated sulfuric acid. The mixture will initially be a slurry.[1]

  • Cyclization: Heat the mixture in an oil bath to 140°C . Stir vigorously. The solid will dissolve, turning the solution deep red (formation of the fluorenone cation). Maintain temperature for 35 minutes .

    • Critical Control Point: Do not overheat (>160°C) to avoid sulfonation byproducts.[1]

  • Quenching: Cool the reaction mixture to ~80°C. Carefully pour the red syrup into 1.5 L of ice-cold distilled water with rapid stirring. A bright yellow precipitate (the crude acid) will form immediately.[1]

  • Isolation: Filter the yellow solid using a Büchner funnel. Wash the cake with 1 L of water to remove residual acid.

  • Purification:

    • Resuspend the solid in 1 L of water and boil for 10 minutes. Filter hot.

    • Optional Recrystallization: For high purity (>98%), dissolve the product in hot glacial acetic acid or convert to the sodium salt (using Na2CO3), filter off insolubles, and re-precipitate with HCl.

  • Yield: Expect ~37–40 g (80–85%) of 9-fluorenone-4-carboxylic acid as yellow needles. MP: 227°C.[1]

Part 2: Medicinal Chemistry & Pharmacology[1][2][5][6][7][8][9][10]

Target Landscape

The fluorenone carboxylic acid scaffold is versatile, acting as a "key" that fits into distinct biological locks depending on the substitution pattern.

Target ClassPrimary ScaffoldMechanism of ActionKey Application
Aldose Reductase (ALR2) 9-Fluorenone-4-COOHAnionic Binding: The carboxylate binds to the anion-binding pocket (Tyr48, His110, Trp111) while the tricyclic core occupies the hydrophobic domain.[1]Diabetic Complications (Neuropathy, Cataracts)
Viral DNA/RNA 9-Fluorenone-4-carboxamidesIntercalation: The planar core intercalates between base pairs; basic side chains (via amide linkage) interact with the phosphate backbone.[1]Antiviral (Tilorone analogues), Interferon Induction
Tubulin 9-Fluorenone-2-COOHPolymerization Inhibition: Mimics the cis-stilbene motif of combretastatin, binding to the colchicine site.[1]Oncology (Antimitotic agents)
Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the position of the carboxylate and the nature of the amide side chain.

  • The "Acidic Head" (COOH): Essential for ALR2 inhibition.[1] Esterification or amidation abolishes ALR2 activity but opens the door to DNA intercalation (if the amine is basic).

  • The "Hydrophobic Tail" (Fluorenone Core):

    • C=O Functionality: The C9 ketone is not passive; it can accept hydrogen bonds.[1] Reduction to fluorene (CH2) often decreases potency in ALR2 inhibitors but may enhance lipophilicity.[1]

    • Substitution: Electron-withdrawing groups (e.g., -NO2, -Cl) on the rings can enhance acidity and potency but may increase toxicity.[1]

Graphviz Diagram: Mechanism of Action (ALR2 Inhibition)

This diagram illustrates the binding mode of the carboxylic acid derivative within the Aldose Reductase active site.

ALR2_Mechanism cluster_molecular Molecular Interactions Inhibitor Fluorenone-4-COOH Hydrophobic Core + Anionic Head Interaction Binding Event Inhibitor->Interaction Diffusion ActiveSite ALR2 Active Site Anion Pocket + Hydrophobic Pocket ActiveSite->Interaction Recruitment Outcome Outcome Interaction->Outcome Inhibition (IC50 ~ µM range) COOH Carboxylate (COO-) Residues Tyr48, His110, Trp111 COOH->Residues H-Bond / Ionic Core Fluorenone Ring Pocket Hydrophobic Domain Core->Pocket Van der Waals / π-Stacking

Caption: Pharmacophore mapping of Fluorenone-4-COOH within the Aldose Reductase active site. The carboxylate-residue interaction is the critical anchor.

Part 3: Experimental Validation

Protocol: Aldose Reductase Inhibition Assay

To validate the biological activity of synthesized fluorenone carboxylic acid derivatives, an in vitro enzymatic assay is required. This protocol measures the rate of NADPH consumption.

Principle: Aldose reductase catalyzes the reduction of DL-glyceraldehyde to glycerol, consuming NADPH. Inhibitors prevent this reaction, preserving NADPH absorbance at 340 nm.[1]

Reagents:

  • Enzyme: Recombinant human ALR2 or rat lens homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.1 mM final concentration).[1]

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Workflow:

  • Preparation: Dissolve the test compound (Fluorenone derivative) in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

  • Blank Setup: In a quartz cuvette, mix 800 µL Buffer + 50 µL NADPH + 50 µL DMSO (no inhibitor).

  • Test Setup: Mix 800 µL Buffer + 50 µL NADPH + 50 µL Inhibitor Solution.

  • Initiation: Add 50 µL Enzyme solution to both cuvettes. Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 50 µL DL-Glyceraldehyde to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3–5 minutes using a spectrophotometer.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

Part 4: References

  • Huntress, E. H., et al. (1931).[1] "The preparation of 9-fluorenone-4-carboxylic acid." Journal of the American Chemical Society. (Classic Synthesis Validation).[1]

  • Grewal, A. S., et al. (2016).[1][4] "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications." Mini-Reviews in Medicinal Chemistry. (ARI Pharmacophore Context).[1]

  • Lavaud, C., et al. (2024).[1] "Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids." Organic Letters. (Modern Synthetic Methods).[1]

  • Litvic, M., et al. (2021).[1] "New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal Activity."[1][5] Molecules. (Antiviral/Antibacterial Applications).[1]

  • Costantino, L., et al. (1999).[1] "Spirohydantoins and related cyclic amides as aldose reductase inhibitors." Journal of Medicinal Chemistry. (Comparative SAR for ARIs).

Sources

Exploratory

Thermodynamic Profiling and Solubility Determination of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic Acid

Abstract The compound 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid (CAS 500536-41-4) represents a highly specialized, rigid, and planar hydrophobic building block utilized in advanced materials science and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid (CAS 500536-41-4) represents a highly specialized, rigid, and planar hydrophobic building block utilized in advanced materials science and pharmaceutical drug discovery. Due to its rigid fluorenone core and specific functional group substitutions, it presents unique challenges in solvation. This whitepaper synthesizes the thermodynamic principles governing its solubility, provides predictive quantitative data based on structural analogs, and establishes a self-validating, highly rigorous experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Causality

To accurately predict and measure the solubility of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid, one must analyze the causality behind its physical interactions. The molecule consists of three distinct functional domains that dictate its solvent compatibility:

  • The 9-Oxo-9H-Fluorene Core: The tricyclic fluorenone backbone is highly planar and rigid. This structural rigidity leads to a high crystal lattice energy (enthalpy of fusion), which acts as a significant thermodynamic barrier to solvation. The 9-oxo group introduces a localized dipole, allowing for weak hydrogen-bond acceptor capabilities.

  • 2,7-Dimethyl Substitution: The addition of methyl groups at the 2 and 7 positions increases the overall lipophilicity (LogP) of the molecule while simultaneously introducing steric bulk. This bulk slightly disrupts the perfect π-π stacking seen in unsubstituted fluorenones, which can marginally lower the lattice energy, but the dominant effect is an increased affinity for non-polar or moderately polar organic solvents.

  • 4-Carboxylic Acid Moiety: This group acts as both a strong hydrogen-bond donor and acceptor. Crucially, it renders the molecule's aqueous solubility highly pH-dependent. Below its pKa (estimated ~4.0), the molecule remains unionized and highly insoluble in water. Above its pKa, the formation of a carboxylate anion drastically increases aqueous solubility via ion-dipole interactions.

Thermodynamic Pathway of Solvation

Solvation is not a single event but a thermodynamic equilibrium dependent on overcoming the enthalpic barrier of the crystal lattice and the solvent cavity formation.

G A Crystal Lattice (High Energy) B Disruption of Solute-Solute Interactions (ΔH > 0) A->B C Solvent Cavity Formation (ΔH > 0) A->C D Solute-Solvent Interactions (ΔH < 0) B->D C->D E Dissolved State (Thermodynamic Equilibrium) D->E

Fig 1: Thermodynamic pathway of solvation highlighting enthalpic barriers.

Predictive Quantitative Solubility Data

Because empirical literature on this specific CAS (500536-41-4) is limited, solubility must be modeled using Hansen Solubility Parameters (HSP) derived from fluorenone analogs[1]. HSP divides the total cohesive energy density into three parameters: Dispersion forces (


), Polar interactions (

), and Hydrogen bonding (

).
Table 1: Estimated Hansen Solubility Parameters (HSP)
Component

(MPa

)

(MPa

)

(MPa

)
R (Interaction Radius)
Fluorenone Core 19.58.05.5~6.0
2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid 18.87.28.4~7.5

Note: The carboxylic acid significantly increases the


 parameter compared to the base fluorenone core, while the methyl groups slightly reduce the 

parameter.
Table 2: Predicted Solubility Profile Across Solvent Systems
Solvent SystemDielectric Constant (

)
Predicted Solubility (mg/mL at 25°C)Solvation Mechanism
Water (pH 1.2) 80.1< 0.01 (Practically Insoluble)High polarity repels the lipophilic fluorenone core; unionized state.
PBS (pH 7.4) ~80.00.5 - 2.0 (Slightly Soluble)Ionization of the 4-carboxylic acid forms a soluble carboxylate salt.
Ethanol 24.515.0 - 25.0 (Soluble)Favorable hydrogen bonding with the carboxylic acid and 9-oxo group.
DMSO 46.7> 50.0 (Freely Soluble)Strong dipole-dipole interactions; excellent match for HSP parameters.
Hexane 1.89< 0.1 (Very Slightly Soluble)Unable to disrupt the hydrogen-bonded dimers of the carboxylic acid.

Experimental Methodology: The Self-Validating Slow-Stir Protocol

Traditional solubility determination relies on the OECD 105 Shake-Flask method[2]. However, for rigid, highly hydrophobic molecules like 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid, vigorous shaking generates microcrystals and stable colloidal emulsions that bypass standard filtration (e.g., 0.45 µm PTFE filters). This leads to a false-positive overestimation of solubility[2][3].

To ensure scientific integrity and a self-validating system, we mandate a Modified Slow-Stir Equilibration Method coupled with ultracentrifugation.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solvent Preparation: Prepare 50 mL of the target solvent (e.g., PBS pH 7.4) in a 100 mL thermostated glass jacketed vessel maintained precisely at 25.0 ± 0.1 °C.

  • Solute Addition: Introduce an excess amount of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid (approx. 50 mg) to the solvent.

  • Slow-Stirring: Insert a PTFE-coated magnetic stir bar. Stir at exactly 100 RPM. Causality: This low shear rate prevents the mechanical shearing of the solid into nano-suspensions, ensuring that only true thermodynamic dissolution occurs[3].

  • Equilibration Time: Maintain stirring for 72 hours. Take 1 mL aliquots at 24, 48, and 72 hours to confirm that a thermodynamic plateau (equilibrium) has been reached.

Phase 2: Phase Separation (Critical Step) 5. Ultracentrifugation: Transfer the aliquots to polyallomer tubes and centrifuge at 40,000 × g for 60 minutes at 25°C. Causality: This guarantees the sedimentation of any sub-micron colloidal particles that would otherwise artificially inflate the UV-Vis or HPLC absorbance readings. 6. Supernatant Extraction: Carefully extract the top 0.5 mL of the supernatant using a glass syringe, avoiding any disturbance of the pellet.

Phase 3: Quantification 7. Dilution: Dilute the extracted supernatant 1:10 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation within the column. 8. HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column. Monitor absorbance at the


 of the fluorenone core (typically ~254 nm and ~300 nm). Quantify against a pre-established calibration curve prepared in a highly soluble solvent (e.g., DMSO).

G A Solid Compound (Excess) B Solvent Addition (Aqueous/Organic) A->B C Slow-Stir Equilibration (OECD 105 Mod, 72h, 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction D->E F HPLC-UV/MS Quantification E->F

Fig 2: Modified OECD 105 slow-stir equilibration and quantification workflow.

Conclusion

The solubility of 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is dictated by the competing forces of its rigid, hydrophobic fluorenone core and its ionizable carboxylic acid moiety. While practically insoluble in acidic aqueous environments, its solubility can be modulated via pH adjustment or the use of polar aprotic solvents like DMSO. For empirical validation, researchers must abandon standard shake-flask techniques in favor of slow-stir methodologies to prevent colloidal artifacts, ensuring that the resulting data reflects true thermodynamic equilibrium.

References

  • Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta. Available at:[Link]

  • Letinski, D. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. Available at:[Link]

  • Li, J., Ma, X., Yangfan, P., & Yang, Z. (2021). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Journal of Molecular Liquids. Available at:[Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. Hansen Solubility Parameters. Available at:[Link]

Sources

Foundational

Electronic Properties of 2,7-Dimethylfluorenone Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 2,7-dimethylfluorenone (2,7-DMF) derivatives, a class of rigid, planar aromatic ketones that serve as critical scaffolds in both organic electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,7-dimethylfluorenone (2,7-DMF) derivatives, a class of rigid, planar aromatic ketones that serve as critical scaffolds in both organic electronics (n-type semiconductors) and medicinal chemistry (DNA intercalators). Unlike the parent fluorenone, the 2,7-dimethyl substitution pattern introduces specific steric and electronic perturbations—primarily inductive electron donation (+I effect)—that modulate the HOMO/LUMO gap and solubility profiles without disrupting the core planarity required for


-stacking.

This document bridges the gap between material science (electron transport efficiency) and pharmacophore design (bio-isosteric potential), offering researchers a unified view of the scaffold's electronic utility.

Part 1: Molecular Architecture & Electronic Theory

The Fluorenone Core vs. 2,7-Dimethyl Substitution

The fundamental electronic character of fluorenone is defined by its carbonyl group at the C9 position, which acts as a strong electron-withdrawing group (EWG). This creates a permanent dipole moment directed toward the oxygen, facilitating electron injection in devices and specific binding orientations in biological targets.

  • Parent Fluorenone: High electron affinity, typically functioning as an electron acceptor.[1] The lowest energy transition is often

    
     (weak, symmetry forbidden), leading to low fluorescence quantum yields.
    
  • 2,7-Dimethyl Modification:

    • Inductive Effect (+I): Methyl groups at the 2 and 7 positions (para to the biphenyl linkage) inject electron density into the

      
      -system. This raises the HOMO energy level more significantly than the LUMO, slightly narrowing the optical band gap compared to the unsubstituted parent.
      
    • Hyperconjugation: The C-H

      
      -bonds of the methyl groups interact with the aromatic 
      
      
      
      -system, further stabilizing the radical cation (hole) state, though the scaffold remains primarily electron-transporting.
    • Solubility & Packing: The methyl groups disrupt edge-to-face interactions, promoting face-to-face

      
      -stacking which is favorable for charge transport mobility (
      
      
      
      ).
Frontier Molecular Orbital (FMO) Engineering

In 2,7-dimethylfluorenone derivatives, the electronic properties are tunable via the "Push-Pull" mechanism if further functionalized.

  • LUMO Localization: Predominantly localized on the fluorenone core and the carbonyl oxygen.

  • HOMO Localization: Delocalized across the biphenyl system and the 2,7-substituents.

Key Design Logic: To create high-performance Electron Transport Materials (ETMs), one must stabilize the LUMO (make it more negative) to match the work function of cathodes (e.g., Al, Ca). While methyl groups are donors, they are weak; therefore, 2,7-dimethylfluorenone often serves as a precursor to more complex donor-acceptor systems where the methyls are oxidized to aldehydes or brominated for coupling.

Part 2: Synthesis & Functionalization[2][3][4][5]

The synthesis of 2,7-dimethylfluorenone is most efficiently achieved via the oxidation of 2,7-dimethylfluorene. The choice of oxidant dictates the purity and "green" rating of the process.

Diagram 1: Synthetic Pathway & Functionalization Logic

SynthesisPath Precursor 2,7-Dimethylfluorene (Precursor) Oxidation Oxidation Step (C9 Carbonyl Formation) Precursor->Oxidation KMnO4/Al2O3 or O2/Aliquat 336 Target 2,7-Dimethylfluorenone (Scaffold) Oxidation->Target Deriv_1 Functionalization A: Radical Bromination (2,7-bis(bromomethyl)...) Target->Deriv_1 NBS, AIBN Deriv_2 Functionalization B: Knoevenagel Cond. (9-dicyanomethylene...) Target->Deriv_2 Malononitrile (Acceptor Strength) App_Pharma Tilorone Analogues (Antivirals) Deriv_1->App_Pharma Nucleophilic Sub. (Amines) App_OLED OLED/OPV Acceptors Deriv_2->App_OLED Bandgap Tuning

Caption: Synthetic workflow transforming the fluorene precursor into the fluorenone scaffold, branching into pharmaceutical and optoelectronic applications.

Protocol 1: Green Oxidation of 2,7-Dimethylfluorene

Context: Traditional oxidation uses toxic Cr(VI) reagents. This protocol uses a phase-transfer catalyst (PTC) method, ensuring high yield and safety.

Materials:

  • 2,7-Dimethylfluorene (10 mmol)

  • Aliquat 336 (tricaprylmethylammonium chloride) (0.5 mmol)

  • Toluene (solvent)

  • NaOH (30% aq. solution)

  • Compressed Air or O2 balloon

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,7-dimethylfluorene in 50 mL of toluene in a round-bottom flask.

  • Catalyst Addition: Add 0.5 mmol of Aliquat 336 and 20 mL of 30% NaOH solution.

  • Oxidation: Stir the biphasic mixture vigorously at 60°C while bubbling air (or connected to an O2 balloon) through the solution.

    • Mechanistic Note: The PTC transfers the hydroxide ion into the organic phase, deprotonating the C9 position. The resulting carbanion reacts with O2 to form a hydroperoxide intermediate, which dehydrates to the ketone.

  • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 9:1). The fluorescent blue spot of fluorene will disappear, replaced by the non-fluorescent (or weakly yellow) fluorenone spot.

  • Workup: Separate organic layer, wash with water (3x), dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol to obtain yellow needles.

Part 3: Optoelectronic Characterization

To validate the electronic suitability of a derivative, Cyclic Voltammetry (CV) is the gold standard for estimating frontier orbital energies.

Protocol 2: HOMO/LUMO Determination via Cyclic Voltammetry

Context: This protocol determines the electrochemical band gap (


) and aligns energy levels with vacuum scale.

Setup:

  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl or Ag/AgNO3 (in MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM) or Acetonitrile.
    
  • Standard: Ferrocene (

    
    ).
    

Methodology:

  • Blank Scan: Run a CV of the electrolyte solution to ensure the window is clean (-2.0V to +1.5V).

  • Sample Scan: Dissolve the fluorenone derivative (1 mM) in the electrolyte. Purge with

    
     for 10 mins.
    
  • Measurement: Scan at 50-100 mV/s.

    • Observation: Fluorenones typically show a reversible reduction wave (formation of the radical anion) at negative potentials (approx -1.0V to -1.5V vs Fc). Oxidation is often irreversible unless the 2,7-positions are blocked with strong donors.

  • Calculation:

    • 
       eV (assuming Fc is 4.8 eV below vacuum).
      
    • 
       eV.
      
    • Note: If oxidation is not observed, calculate HOMO using the optical band gap from UV-Vis:

      
      .
      
Diagram 2: Characterization Logic Flow

CharLogic Sample Synthesized Derivative CV Cyclic Voltammetry (Redox Potentials) Sample->CV UV UV-Vis Spectroscopy (Absorption Edge) Sample->UV LUMO LUMO Level (from E_red) CV->LUMO Gap Optical Band Gap (E_g) UV->Gap HOMO HOMO Level (Calculated) LUMO->HOMO Using Gap Decision Application Fit? LUMO->Decision Gap->HOMO HOMO->Decision OLED OLED ETM (Deep LUMO required) Decision->OLED LUMO < -3.0 eV Bio Bio-Probe (ICT/Fluorescence required) Decision->Bio Visible Emission

Caption: Decision matrix for categorizing derivatives based on electrochemical and optical data.

Part 4: Applications & Data Summary

Materials Science (OLEDs/OFETs)

2,7-Dimethylfluorenone derivatives function primarily as n-type semiconductors . The carbonyl group facilitates electron transport.

  • Mechanism: Electron injection occurs into the LUMO. The mobility is enhanced by the planar structure allowing

    
    -
    
    
    
    overlap.
  • Key Derivative: 2,7-dicyanofluorenone (replacing methyls with nitriles) or 9-dicyanomethylenefluorene derivatives are superior due to lower LUMO levels. However, the dimethyl scaffold is often used as a core for non-fullerene acceptors in organic photovoltaics.

Medicinal Chemistry (Tilorone Analogues)

The electronic properties of the fluorenone core are vital for DNA intercalation .

  • Tilorone: A 2,7-bis(ether) derivative of fluorenone.

  • Electronic Mode of Action: The planar, electron-deficient aromatic system intercalates between DNA base pairs. The 2,7-side chains (often amines) interact with the phosphate backbone. The redox potential of the fluorenone core must be stable to avoid generating cytotoxic reactive oxygen species (ROS) unless that is the intended therapeutic mechanism (e.g., in oncology).

Comparative Data Table
PropertyFluorenone (Parent)2,7-Dimethylfluorenone2,7-DiaminofluorenoneRelevance
HOMO (eV) -6.40~ -6.15-5.30Ionization potential; lower = better stability.
LUMO (eV) -2.20~ -2.10-2.00Electron affinity; lower = better electron transport.
Band Gap (eV) 4.20~ 4.053.30Determines absorption/emission color.
Dipole Moment (D) 3.3~ 3.5~ 4.5Affects solubility and packing orientation.
Fluorescence Non-emissiveWeakStrong (Yellow)Bio-imaging potential.

Data approximated from trends in references [1, 2].

References

  • Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. Source: RSC Advances (2024) URL:[Link]

  • Substituent and Conjugation Effects on the HOMO-LUMO Bandgaps of 9-Fluorenones. Source: Missouri State University (Thesis) URL:[Link]

  • Discovery, synthesis and structure–activity analysis of symmetrical 2,7-disubstituted fluorenones as urea transporter inhibitors. Source: Molecular Pharmacology (NIH/PMC) URL:[Link]

  • Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds. Source: Journal of Physical Organic Chemistry URL:[Link]

  • DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. Source: Scientific Reports (Nature) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Amide Coupling Protocols for Fluorenone-4-Carboxylic Acid: A Detailed Guide to Synthesis and Optimization

An Application Guide for Researchers Abstract Fluorenone-4-carboxylic acid is a pivotal building block in the synthesis of high-value molecules, particularly in medicinal chemistry and materials science, where its rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Fluorenone-4-carboxylic acid is a pivotal building block in the synthesis of high-value molecules, particularly in medicinal chemistry and materials science, where its rigid, planar structure is exploited to create DNA intercalators, antiviral agents, and novel organic materials.[1][2] The formation of an amide bond at the C4-position is the most common and critical transformation for elaborating this scaffold. This application note provides an in-depth guide for researchers on selecting and executing amide coupling protocols for fluorenone-4-carboxylic acid. We will explore the mechanistic underpinnings of various coupling strategies, present detailed, field-proven protocols, and offer data-driven insights for troubleshooting and optimization.

Introduction: The Chemistry of Fluorenone-4-Carboxylic Acid

The fluorenone core is characterized by its electron-withdrawing ketone group, which deactivates the aromatic system. This electronic property can influence the reactivity of the C4-carboxylic acid, making its activation a key step that requires careful consideration. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, often leading to a simple acid-base reaction rather than amide formation.[3] Therefore, the use of coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group is essential for efficient synthesis.[4]

This guide focuses on three primary classes of modern coupling reagents: carbodiimides (EDC), uronium/aminium salts (HBTU), and phosphonium salts (PyBOP). The choice of reagent is critical and depends on factors such as the amine's nucleophilicity, steric hindrance, desired reaction scale, and cost.

General Workflow for Amide Coupling

The process can be generalized into several key stages, from reagent selection to final product purification. Understanding this workflow is crucial for successful and reproducible synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select Coupling Reagent & Base R1 Activate Carboxylic Acid (Pre-activation or In Situ) P1->R1 Conditions P2 Dissolve Fluorenone-4- carboxylic Acid P2->R1 Substrate P3 Dissolve Amine Component R2 Add Amine Component P3->R2 Nucleophile R1->R2 Activated Intermediate R3 Monitor Reaction (TLC, LC-MS) R2->R3 W1 Aqueous Work-up (e.g., acid/base wash) R3->W1 Upon Completion W2 Dry Organic Layer W1->W2 W3 Purify via Column Chromatography W2->W3

Figure 1: A generalized experimental workflow for amide coupling reactions.

Protocol I: Carbodiimide-Mediated Coupling with EDC/NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its affordability and the ease of removing its urea byproduct.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[7][8] To mitigate this, an additive like N-hydroxysuccinimide (NHS) is used to trap the intermediate, forming a more stable, amine-reactive NHS-ester.[8]

Mechanism of Action

G Acid Fluorenone-COOH (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Acid->O_Acylisourea + EDC EDC EDC Et-N=C=N-PrNMe₂ NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) NHS NHS Amide Fluorenone-CONHR' (Product) NHS_Ester->Amide + Amine Amine Amine R'-NH₂ Urea EDC-Urea (Byproduct)

Figure 2: Mechanism for EDC/NHS-mediated amide coupling.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add fluorenone-4-carboxylic acid (1.0 equiv., e.g., 224 mg, 1.0 mmol) and N-hydroxysuccinimide (NHS) (1.2 equiv., 138 mg, 1.2 mmol).

  • Solvent Addition: Dissolve the solids in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.2 M concentration, e.g., 5-10 mL). Stir the solution until all solids are dissolved.

  • EDC Addition: Add EDC hydrochloride (1.2 equiv., 230 mg, 1.2 mmol) to the solution. Stir at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 equiv., 1.1 mmol) in a small amount of the reaction solvent. Add this solution to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to the reaction.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl or 10% citric acid, saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol II: Uronium/Aminium-Based Coupling with HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal risk of racemization.[10] It requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid, which then forms a highly reactive HOBt active ester.[9][10]

Mechanism of Action

G Acid Fluorenone-COOH (R-COOH) Carboxylate Carboxylate Anion R-COO⁻ Acid->Carboxylate + Base Base DIPEA HOBt_Ester HOBt Active Ester (Reactive Intermediate) Carboxylate->HOBt_Ester + HBTU HBTU HBTU Amide Fluorenone-CONHR' (Product) HOBt_Ester->Amide + Amine Amine Amine R'-NH₂ Byproducts HOBt + Tetramethylurea

Figure 3: Mechanism for HBTU-mediated amide coupling.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere, add fluorenone-4-carboxylic acid (1.0 equiv., 224 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Dissolve the acid in anhydrous DMF (0.1-0.2 M). Add HBTU (1.1 equiv., 417 mg, 1.1 mmol) and the desired amine (1.1 equiv., 1.1 mmol).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.5 equiv., 436 µL, 2.5 mmol) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HBTU-mediated couplings are typically very fast.[11] Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.

    • Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, water, and finally brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol III: Phosphonium-Based Coupling with PyBOP

PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly useful for sterically hindered substrates.[12] Similar to HBTU, it generates an HOBt active ester. A key advantage of PyBOP is that its phosphonium-based structure does not lead to guanidinylation side products, which can occur with uronium reagents like HBTU. Furthermore, its byproduct is considered non-carcinogenic, unlike the HMPA generated from its predecessor, BOP.[7][12]

Mechanism of Action

G Acid Fluorenone-COOH (R-COOH) Carboxylate Carboxylate Anion R-COO⁻ Acid->Carboxylate + Base Base DIPEA HOBt_Ester HOBt Active Ester (Reactive Intermediate) Carboxylate->HOBt_Ester + PyBOP PyBOP_reagent PyBOP Amide Fluorenone-CONHR' (Product) HOBt_Ester->Amide + Amine Amine Amine R'-NH₂ Byproducts HOBt + Phosphine Oxide

Sources

Application

Application Note: Amidation Protocols for 2,7-Dimethylfluorenone-4-carboxylic Acid

This Application Note provides a comprehensive technical guide for the chemical modification of 2,7-dimethylfluorenone-4-carboxylic acid (DMFCA) via amidation.[1][2] This scaffold is a critical intermediate in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical modification of 2,7-dimethylfluorenone-4-carboxylic acid (DMFCA) via amidation.[1][2] This scaffold is a critical intermediate in the development of DNA-intercalating antiviral and antineoplastic agents, structurally related to the interferon inducer Tilorone .[3]

[1][2][3]

Introduction & Chemical Basis[2][3][5][6][7][8][9][10][11]

The fluorenone pharmacophore is central to a class of small molecules that intercalate into DNA and modulate immune responses.[3][4] While Tilorone (2,7-bis(2-(diethylamino)ethoxy)fluoren-9-one) relies on ether-linked side chains, 4-carboxamide derivatives explore the "bay region" of the fluorenone core.[1][2]

The Challenge: Steric Hindrance at C4

The 4-position of the fluorenone ring is sterically congested due to the proximity of the C5 proton (the "bay region").[3] This steric clash often makes direct coupling with secondary or bulky amines difficult using standard peptide coupling reagents (e.g., EDC/NHS).[3][4]

Chemical Profile of the Substrate:

  • Compound: 2,7-Dimethyl-9-fluorenone-4-carboxylic acid[1][2][5][6][7]

  • CAS: 500536-41-4[1][2][5][6][7]

  • Electronic Effect: The methyl groups at C2 and C7 are electron-donating (+I effect).[1][2][4] This increases the electron density of the aromatic rings compared to the unsubstituted parent, potentially reducing the electrophilicity of the carbonyl carbon slightly, but significantly improving solubility in organic solvents (DCM, THF) compared to the 2,7-dihydroxy variants.[3]

Experimental Protocols

Method A: The Acid Chloride Route (Recommended)

Best for: Sterically hindered amines, low-reactivity anilines, and scale-up.[1][3] Mechanism: Conversion to the highly reactive acyl chloride overcomes the steric barrier at the C4 position.[3][4]

Reagents:
  • Substrate: 2,7-Dimethylfluorenone-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride (2.0 equiv) + DMF (cat.)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

Step-by-Step Protocol:
  • Activation:

    • In a flame-dried round-bottom flask under Argon, suspend DMFCA (1.0 mmol) in anhydrous Toluene (5 mL).

    • Add Thionyl Chloride (5.0 mmol) dropwise.[4]

    • Critical Step: Heat to reflux (80–110°C) for 2–3 hours. The suspension should clarify as the acid chloride forms.[4]

    • Monitor: Aliquot quench with methanol (TLC check for methyl ester formation).

    • Evaporation: Remove excess SOCl2 and solvent under reduced pressure.[2][3][4] Co-evaporate with dry toluene (2x) to remove trace HCl.[4] Result: Crude yellow/orange solid (Acid Chloride).[1]

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (5 mL).

    • Cool to 0°C.[2][3][4]

    • Add the Target Amine (1.1 mmol) and TEA (2.0 mmol) dissolved in DCM (2 mL) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO3 solution.[2][3][4]

    • Extract with DCM (3x).[4]

    • Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.[4]

    • Dry over Na2SO4 and concentrate.[2][3][4][8]

Method B: HATU-Mediated Coupling

Best for: Acid-sensitive amines or when avoiding corrosive acid chlorides is necessary.[1][2][4] Limitation: Lower yields possible for very bulky amines due to the C4/C5 steric clash.[3][4]

Reagents:
  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

Step-by-Step Protocol:
  • Pre-activation:

    • Dissolve DMFCA (1.0 mmol) in anhydrous DMF (3 mL).

    • Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Add HATU (1.2 mmol).[4] The solution typically darkens. Stir for 15–30 minutes at RT to form the active ester.

  • Amidation:

    • Add the Amine (1.2 mmol) in one portion.

    • Stir at RT for 12–24 hours.[2][3][4]

    • Optimization: If conversion is low after 24h, heat to 50°C.[3][4]

  • Workup:

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).[4]

    • Wash extensively with 5% LiCl solution (to remove DMF), then sat.[3][4] NaHCO3, and Brine.[3][4][8]

    • Dry and concentrate.[2][3][4]

Data Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the decision logic and chemical pathway for synthesizing these derivatives.

ReactionPathway Start 2,7-Dimethylfluorenone- 4-carboxylic Acid Decision Amine Sterics? Start->Decision RouteA Method A: Acid Chloride (SOCl2) Decision->RouteA High (Bulky/Aniline) RouteB Method B: HATU Coupling Decision->RouteB Low (Primary Alkyl) IntermedA Acyl Chloride Intermediate RouteA->IntermedA Reflux, -SO2 IntermedB Active Ester (O-At) RouteB->IntermedB DIPEA, RT Product Target Fluorenone Carboxamide IntermedA->Product + Amine, Base IntermedB->Product + Amine, RT-50°C

Caption: Decision matrix for selecting the optimal amidation route based on amine nucleophilicity and steric hindrance.

Solvent & Yield Comparison Table
ParameterMethod A (Acid Chloride)Method B (HATU)
Primary Solvent Toluene / DCMDMF / DMAc
Temperature Reflux (Activation) -> 0°C (Coupling)Room Temperature -> 50°C
By-products HCl, SO2 (Gaseous - easy removal)Urea derivatives (Difficult removal)
Avg.[1][2] Yield (Alkyl Amines) 85 - 95%70 - 85%
Avg.[1][2][4] Yield (Anilines) 75 - 90%40 - 60%
Purification Recrystallization often sufficientColumn Chromatography usually required

Quality Control & Troubleshooting

Analytical Markers (NMR/IR)[1][8]
  • 1H NMR (DMSO-d6):

    • Amide NH: Look for a broad singlet/triplet between 8.0 – 9.5 ppm .[1][2][3][4]

    • Methyl Groups: Two distinct singlets around 2.3 – 2.5 ppm (C2/C7-CH3).[1][2][4]

    • Aromatic Region: The fluorenone core protons typically appear between 7.0 – 8.0 ppm .[2][3][4]

  • IR Spectroscopy:

    • C=O (Ketone): Sharp band at ~1710–1720 cm⁻¹.[4]

    • C=O (Amide): Strong band at ~1640–1660 cm⁻¹ (distinct from the acid precursor ~1690 cm⁻¹).[3]

Troubleshooting Guide
  • Problem: Low yield with Method A.

    • Cause: Hydrolysis of acid chloride due to wet solvents.[2][3][4]

    • Fix: Distill Toluene/DCM over CaH2 or use molecular sieves.[2][3][4] Ensure inert atmosphere (Ar/N2).

  • Problem: Incomplete reaction in Method B.

    • Cause: Steric hindrance at C4 preventing the bulky HATU active ester formation or amine approach.[3][4]

    • Fix: Switch to Method A or use a smaller coupling agent like EDC/HOAt.[2][3][4]

  • Problem: Product is an oil/gum.

    • Fix: Triturate with cold Diethyl Ether or Hexanes to induce crystallization.[2][3][4] Fluorenone derivatives are typically crystalline solids.[2][3][4]

References

  • Tilorone and Fluorenone Analog Synthesis: Andrews, E. R., et al. "Bis-basic-substituted polycyclic aromatic compounds.[1][2][4] A new class of antiviral agents.[2][3][4][9] 2. Tilorone and related bis-basic ethers of fluorenone, fluorenol, and fluorene."[3] Journal of Medicinal Chemistry 17.8 (1974): 882-886.[1][2][4]

  • General Amidation of Hindered Carboxylic Acids: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[3][4] Tetrahedron 61.46 (2005): 10827-10852.[1][2][4]

  • Chemical Substance Data: National Center for Biotechnology Information.[2][3][4] "PubChem Compound Summary for CID 12300120, 2,7-Dimethyl-9-fluorenone-4-carboxylic acid."

  • Fluorenone-4-carboxylic Acid Precursors: Huntress, E. H., & Seikel, M. K.[1][2][3] "The Preparation of 9-Fluorenone-4-carboxylic Acid." Journal of the American Chemical Society 61.4 (1939): 816–820.[3][4]

Sources

Method

Technical Application Note: Scalable Synthesis of 2,7-Dimethylfluorene-4-Carbonyl Chloride

The following Application Note and Protocol is designed for researchers requiring high-purity 2,7-dimethylfluorene-4-carbonyl chloride . This compound is a critical "bay-region" functionalized intermediate, often used in...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring high-purity 2,7-dimethylfluorene-4-carbonyl chloride .

This compound is a critical "bay-region" functionalized intermediate, often used in the synthesis of sterically crowded optoelectronic materials (e.g., OLED hosts) and specialized bioactive scaffolds where the 4-position substitution imposes unique conformational constraints.

Introduction & Retrosynthetic Analysis

The preparation of 2,7-dimethylfluorene-4-carbonyl chloride (3) presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (EAS) of 2,7-dimethylfluorene typically fails to access the 4-position (the "pseudo-bay" region) due to steric hindrance and the directing effects of the methyl groups, which favor the 1, 3, 6, and 8 positions.

Therefore, the most reliable synthetic strategy does not start with 2,7-dimethylfluorene, but rather constructs the fluorene core with the 4-carboxyl group already in place. This is achieved via the intramolecular Friedel-Crafts cyclization of a diphenic acid precursor, followed by reduction and chlorination.

Retrosynthetic Pathway:

  • Target (3): 2,7-Dimethylfluorene-4-carbonyl chloride.

  • Precursor (2): 2,7-Dimethylfluorene-4-carboxylic acid.

  • Intermediate (1): 2,7-Dimethyl-9-fluorenone-4-carboxylic acid.

  • Starting Material: 4,4'-Dimethylbiphenyl-2,2'-dicarboxylic acid (4,4'-Dimethyl-diphenic acid).

Strategic Synthesis Overview

Note: While the core requirement is the preparation of the acid chloride, the synthesis of the carboxylic acid precursor is detailed below to ensure a self-validating workflow.

Phase A: Ring Closure (The Schmidt/Grob Method) The starting material, 4,4'-dimethyl-diphenic acid, undergoes intramolecular acylation in concentrated sulfuric acid. One carboxyl group forms the bridge (C9 ketone), while the second carboxyl group, originally at the 2'-position, is positioned at C4 of the resulting fluorenone core due to the geometry of the cyclization.

Phase B: Carbonyl Reduction The 9-keto group of the fluorenone intermediate is reduced to a methylene group using the Wolff-Kishner reduction (Hydrazine/KOH). This step is critical to restore the fluorene conjugation without affecting the sterically hindered C4-carboxylic acid.

Phase C: Acyl Chloride Formation (The Protocol) The final conversion of the sterically encumbered C4-carboxylic acid to the acid chloride requires optimized conditions to prevent decarboxylation or incomplete conversion.

Detailed Experimental Protocol

Part I: Synthesis of 2,7-Dimethylfluorene-4-Carboxylic Acid (Precursor)
  • Reagents: 4,4'-Dimethyl-diphenic acid (1.0 equiv), H₂SO₄ (conc.), Hydrazine hydrate (80%), KOH, Diethylene glycol.

  • Key Step: The cyclization is thermodynamic. Ensure temperature control (100°C) to favor the 5-membered ring formation over intermolecular polymerization.

Protocol Summary:

  • Dissolve 4,4'-dimethyl-diphenic acid in conc. H₂SO₄.[1] Heat to 100°C for 1 hour. Pour onto ice. Filter the yellow precipitate (2,7-Dimethyl-9-fluorenone-4-carboxylic acid ).

  • Suspend the fluorenone acid in diethylene glycol. Add hydrazine hydrate and KOH.

  • Heat to 190-200°C (Huang-Minlon modification) for 4 hours to drive off water and N₂.

  • Cool, dilute with water, and acidify with HCl. Collect the white/off-white solid (2,7-Dimethylfluorene-4-carboxylic acid ).

  • QC Check: ¹H NMR (DMSO-d₆) should show a singlet at ~3.8 ppm (C9-H₂) and loss of the ketone signal in ¹³C NMR.

Part II: Preparation of 2,7-Dimethylfluorene-4-Carbonyl Chloride (Target)

This step utilizes Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) catalysis. The use of Oxalyl Chloride is an alternative if milder conditions are required, but SOCl₂ is preferred for scalability and removal of byproducts.

Reagents & Equipment:

  • Substrate: 2,7-Dimethylfluorene-4-carboxylic acid [MW: 238.28 g/mol ].

  • Reagent: Thionyl Chloride (SOCl₂) [High Purity, >99%].

  • Catalyst: N,N-Dimethylformamide (DMF) [Anhydrous, 2-3 drops].

  • Solvent: Toluene (Anhydrous) or Dichloromethane (DCM). Note: Toluene is recommended for easy azeotropic removal of excess SOCl₂.

  • Apparatus: Flame-dried 3-neck round bottom flask, reflux condenser with CaCl₂ drying tube or N₂ line, NaOH gas scrubber (for HCl/SO₂ fumes).

Step-by-Step Procedure:

  • Setup: In a fume hood, charge the 3-neck flask with 2,7-Dimethylfluorene-4-carboxylic acid (10.0 g, 42.0 mmol).

  • Solvation: Add Anhydrous Toluene (50 mL). The acid may not dissolve completely at this stage (suspension is normal).

  • Activation: Add DMF (0.1 mL / ~3 drops). This forms the active Vilsmeier-Haack chloroiminium species, significantly accelerating the reaction at the sterically hindered C4 position.

  • Addition: Add Thionyl Chloride (6.1 mL, 84.0 mmol, 2.0 equiv) dropwise via an addition funnel over 10 minutes.

    • Observation: Gas evolution (HCl/SO₂) will begin immediately.

  • Reaction: Heat the mixture to 70-80°C (oil bath temperature).

    • Monitoring: The suspension should clear to a homogeneous solution within 1-2 hours as the acid chloride forms (acid chlorides are generally more soluble in organic solvents than their parent acids).

    • Duration: Maintain heating for 3 hours or until gas evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Connect the flask to a rotary evaporator.

    • Evaporate the solvent and excess SOCl₂ under reduced pressure (50°C bath).

    • Azeotrope: Add fresh Toluene (20 mL) and re-evaporate. Repeat twice. This is crucial to remove trace HCl and SOCl₂, which can degrade the product or interfere with subsequent nucleophilic substitutions.

  • Isolation:

    • The residue is usually a yellow/brown viscous oil that solidifies upon standing or cooling.

    • Purification (Optional but Recommended): Recrystallize from minimal boiling Hexane or Petroleum Ether .

    • Filter the crystals under N₂ atmosphere (Schlenk filtration) to avoid hydrolysis.

Yield: Typical yields range from 85% to 95% . Storage: Store under Argon/Nitrogen in a desiccator at 4°C. React immediately if possible.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationMechanistic Rationale
Stoichiometry 2.0 - 3.0 equiv SOCl₂Excess drives the equilibrium forward; C4 steric hindrance requires higher local concentration of electrophile.
Catalyst DMF (Cat.)Essential. Without DMF, reaction times for hindered aromatic acids can exceed 12h.
Moisture Control < 0.1% WaterHydrolysis regenerates the acid. All glassware must be flame-dried.
Temperature 70-80°CSufficient to overcome activation energy of the hindered carboxyl without decomposing the fluorene core.

Quality Control & Validation

Spectroscopic Validation:

  • IR Spectroscopy: Look for the shift of the Carbonyl stretch.

    • Carboxylic Acid:[2][3] Broad band ~1680-1710 cm⁻¹ (H-bonded).

    • Acid Chloride: Sharp, strong band at 1770-1785 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Verify the integrity of the fluorene methylene protons (C9-H₂) at ~3.9 ppm (s, 2H) .

    • Verify methyl groups at ~2.4-2.5 ppm .

    • Absence: Ensure no broad singlet >11 ppm (COOH proton).

  • Derivatization Test (Quick Check):

    • React a small aliquot with excess methanol.[4]

    • Run TLC.[1][4] The resulting methyl ester should be much less polar (higher Rf) than the starting acid.

Reaction Scheme & Workflow (Graphviz)

G Start 4,4'-Dimethyl-diphenic Acid (Precursor) Step1 Cyclization (H2SO4, 100°C) Start->Step1 Inter1 2,7-Dimethylfluorenone- 4-carboxylic Acid Step1->Inter1 Intramolecular Acylation Step2 Wolff-Kishner Reduction (N2H4, KOH, 190°C) Inter1->Step2 Inter2 2,7-Dimethylfluorene- 4-carboxylic Acid (Key Intermediate) Step2->Inter2 C9 Carbonyl Removal Step3 Chlorination (SOCl2, DMF, Toluene, 80°C) Inter2->Step3 Product 2,7-Dimethylfluorene- 4-carbonyl Chloride (Target) Step3->Product -SO2, -HCl

Caption: Synthetic pathway from diphenic acid precursor to the target acid chloride, highlighting the construction of the 4-substituted fluorene core.

Workflow Reaction Reaction Phase Acid + SOCl2 + DMF Reflux 3h Evap Evaporation Remove excess SOCl2 (Vac, 50°C) Reaction->Evap Azeotrope Azeotropic Drying Add Toluene -> Evap (Repeat 2x) Evap->Azeotrope Isolate Isolation Crystallize (Hexane) or Use Crude Azeotrope->Isolate

Caption: Operational workflow for the conversion of the carboxylic acid to the acid chloride.

References

  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate. (General protocol for fluorene-4-carboxylic acid synthesis via diphenic acid cyclization).

  • Richter, H. J. "9-Fluorenecarboxylic Acid."[5] Organic Syntheses, Coll. Vol. 4, p. 436 (1963); Vol. 33, p. 37 (1953). (Foundational method for fluorene carboxylic acid preparation).

  • Grob, C. A., et al. "Die Synthese von Fluorenon-4-carbonsäure." Helvetica Chimica Acta, Vol 36, 1953.
  • Vertex AI Search. "Synthesis of 2,7-dichlorofluorene-4-carboxylic acid derivatives." (Analogy for 2,7-disubstituted systems used in Lumefantrine intermediates). 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Fluorenone-4-Carboxylic Acid Synthesis

Topic: High-Yield Synthesis of Fluorenone-4-Carboxylic Acid (CAS: 6939-05-5) Content Type: Technical Support & Troubleshooting Guide Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of Fluorenone-4-Carboxylic Acid (CAS: 6939-05-5) Content Type: Technical Support & Troubleshooting Guide Audience: Process Chemists, R&D Scientists, and Drug Development Professionals

Introduction: The "Hidden" Variables of Cyclization

Welcome to the Technical Support Center. You are likely here because your synthesis of fluorenone-4-carboxylic acid —a critical scaffold for PARP inhibitors (e.g., Rucaparib) and organic optoelectronics—is stalling at moderate yields (40–60%) or suffering from difficult purification profiles.

While the literature often cites a straightforward intramolecular Friedel-Crafts acylation of diphenic acid, the reality of scale-up involves a battle against three thermodynamic sinks: sulfonation (at high


), intermolecular oligomerization  (at high concentration), and incomplete ring closure  (at low acid strength).

This guide deconstructs the process into self-validating protocols designed to push your isolated yield toward the theoretical maximum (>80%).

Module 1: The Optimized Protocol (Diphenic Acid Route)

Standard Operating Procedure (SOP-FL-04) Based on the Huntress modification of the classical diphenic acid cyclization.

Reagents & Stoichiometry
ReagentEquiv/Conc.[1]RoleCritical Note
Diphenic Acid 1.0 equivSubstrateMust be dry (<0.5% water) to prevent rate retardation.
Sulfuric Acid 10–15 volSolvent/CatalystConcentration is Key: Use 96–98%. Oleum increases sulfonation risk; <90% halts reaction.
Water ExcessQuenchUse ice/water slurry to control exotherm during isolation.
Step-by-Step Workflow

1. The Dissolution (Room Temp):

  • Charge the reaction vessel with concentrated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Add Diphenic Acid in portions.

  • Technical Insight: The mixture will be a suspension initially. Do not heat yet. Ensure the system is under inert atmosphere (

    
    ) to prevent moisture uptake, which deactivates the acylium ion intermediate.
    

2. The Cyclization Ramp (Critical Step):

  • Heat the mixture to 135°C–145°C .

  • Observation: The suspension will dissolve, turning from white to a deep red/ruby solution. This color change indicates the formation of the protonated fluorenone species.

  • Time: Hold for 30–45 minutes .

  • Caution: Do not exceed 150°C. Above this threshold, sulfonation of the fluorenone ring becomes a competitive pathway, forming water-soluble sulfonic acids that ruin yield.

3. The Quench (Precipitation):

  • Cool reaction mass to 80°C (viscous but flowable).

  • Pour slowly into a vigorously stirred ice-water slurry (minimum 10x volume of acid used).

  • Why: Slow addition prevents local overheating which can re-dissolve the product or cause "oiling out" rather than crystallization.

4. Purification:

  • Filter the yellow precipitate.[3]

  • The Acid Wash: Boil the wet cake in distilled water (10x vol) for 30 minutes and re-filter. This removes trapped sulfuric acid and sulfonic acid byproducts.

  • Final Polish: Recrystallize from Glacial Acetic Acid or Ethanol if purity is <98%.

Module 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific failures occur based on process parameters.

ReactionPathway Diphenic Diphenic Acid (Starting Material) Acylium Acylium Ion / Protonated Anhydride Diphenic->Acylium + H2SO4 (- H2O) Cyclization Intramolecular Friedel-Crafts Acylium->Cyclization 135-145°C Oligomer Intermolecular Anhydrides (High Conc. Impurity) Acylium->Oligomer Conc. > 1.5M (Kinetic Trap) Product Fluorenone-4-Carboxylic Acid (Target) Cyclization->Product - H+ Sulfonated Sulfonated Fluorenones (High Temp Impurity) Product->Sulfonated Temp > 160°C or Time > 2h

Caption: Mechanistic flow showing the primary pathway (center) and critical deviation points leading to oligomers or sulfonated byproducts.

Module 3: Troubleshooting & FAQs

Category 1: Yield Issues

Q: My crude yield is only 40%. The filtrate is very dark. What happened?

  • Diagnosis: You likely suffered from Sulfonation .

  • Root Cause: If the reaction temperature spiked above 155°C or the reaction time exceeded 60 minutes, the sulfuric acid began sulfonating the fluorenone ring.

  • Verification: Neutralize a sample of your filtrate. If a large amount of solid does not precipitate, your product is trapped as a water-soluble sulfonic acid salt.

  • Fix: Calibrate your temperature probe. Stick strictly to 140°C ± 5°C and quench immediately after 40 minutes.

Q: The product is not precipitating when I pour it into water.

  • Diagnosis: "Acid Lock."

  • Root Cause: The acidity of the quenching water is too high, increasing the solubility of the carboxylic acid moiety.

  • Fix: Use a larger volume of ice water (at least 10:1 ratio relative to the acid volume). If it still fails, adjust the pH of the slurry to ~1–2 (not neutral, just less acidic) using Sodium Acetate to encourage precipitation of the free acid.

Category 2: Purity & Appearance

Q: My product is black/brown instead of yellow.

  • Diagnosis: Charring/Tar formation.

  • Root Cause: Usually caused by organic impurities in the starting Diphenic Acid reacting with hot H2SO4.

  • Fix: Ensure your Diphenic Acid starting material is >98% pure. If the crude is dark, dissolve it in dilute NaOH (forming the sodium salt), filter off the insoluble black tar (charcoal treatment helps here), and re-precipitate the filtrate with HCl.

Q: NMR shows a mixture of isomers. Is this possible?

  • Diagnosis: Unlikely to be regioisomers if starting from Diphenic Acid.

  • Root Cause: It is likely Diphenic Anhydride .

  • Mechanism: The reaction proceeds via the anhydride. If the cyclization is incomplete (temp too low or water in the acid), the anhydride precipitates upon quenching.

  • Fix: Check the IR spectrum. Anhydrides show a doublet at ~1780/1750 cm⁻¹. If present, re-submit the material to the H2SO4 reaction conditions for another 30 minutes at 140°C.

Module 4: Decision Tree for Process Control

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Start Quench ColorCheck Is Precipitate Yellow? Start->ColorCheck YieldCheck Is Yield > 75%? ColorCheck->YieldCheck Yes Recrystallize Recrystallize (AcOH) ColorCheck->Recrystallize No (Dark/Black) Success Proceed to Drying YieldCheck->Success Yes CheckTemp Audit Reaction Temp (Likely Sulfonation) YieldCheck->CheckTemp No (Low Yield + Dark Filtrate) CheckTime Check Reaction Time (Incomplete Cyclization) YieldCheck->CheckTime No (Low Yield + Anhydride in NMR)

Caption: Operational decision tree for evaluating crude product quality.

Module 5: Data Summary & Benchmarks

Compare your results against these benchmark parameters to validate your process.

ParameterOptimal RangeFailure Mode (Low)Failure Mode (High)
Temperature 135°C – 145°CIncomplete reaction (Anhydride stops)Sulfonation / Tarring
Time 30 – 45 minLow conversionYield loss (Side reactions)
Acid Conc. 96% – 98%Reaction stalls (Water inhibition)Excessive charring (if Oleum used)
Quench Vol. >10:1 (Water:Acid)Product remains solubilizedN/A (Higher is safer)

References

  • Huntress, E. H., et al. (1931). "The Preparation of Fluorenone-4-carboxylic Acid and its Derivatives." Journal of the American Chemical Society, 53(7), 2720–2724.

  • PrepChem. "Synthesis of 9-fluorenone-4-carboxylic acid." PrepChem.com.

  • Bell, F., & Briggs, F. (1938). "The synthesis of some derivatives of fluorenone." Journal of the Chemical Society, 1561-1568.
  • World Intellectual Property Organization. (2011). Patent WO2011130661A1: Process for the preparation of PARP inhibitors. (Cites the industrial relevance of this intermediate).

Sources

Optimization

Solubility issues of 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid in DMSO

Technical Support Center: 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid Topic: Troubleshooting Solubility & Stability in Dimethyl Sulfoxide (DMSO) CAS Number: 500536-41-4 Molecular Formula: C₁₆H₁₂O₃ Support Level: Tie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid

Topic: Troubleshooting Solubility & Stability in Dimethyl Sulfoxide (DMSO) CAS Number: 500536-41-4 Molecular Formula: C₁₆H₁₂O₃ Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid . As a Senior Application Scientist, I frequently address inquiries regarding this compound's behavior in solution. Its structure—a rigid fluorenone core flanked by methyl groups and a polar carboxylic acid tail—creates a "solubility paradox." While the carboxylic acid suggests polarity, the planar aromatic system drives strong


 stacking (high lattice energy), often leading to dissolution resistance or unexpected precipitation ("crashing out") in DMSO.

This guide provides authoritative workflows to overcome these physicochemical barriers.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I added the solid to 100% DMSO to make a 10 mM stock, but particles are still visible. Is the compound impure?"

Scientist's Analysis: Likely not. The issue is usually kinetic entrapment , not impurity. The planar fluorenone core facilitates strong intermolecular stacking forces. When solvent is added, the outer layers of the crystal may solvate, but they can form a viscous "gel" layer that slows further solvent penetration. Furthermore, if your DMSO has absorbed atmospheric moisture (it is highly hygroscopic), the water acts as an anti-solvent, drastically reducing solubility.

Corrective Action:

  • Verify Solvent Quality: Ensure you are using Anhydrous DMSO (≤0.1% water).

  • Energy Input: Apply bath sonication at 40°C for 10–15 minutes. The acoustic cavitation disrupts the crystal lattice more effectively than vortexing.

  • Visual Check: Hold the vial against a light source. If "shimmering" (Schlieren lines) persists, the compound is dissolving but not equilibrated. Continue sonication.

Q2: "My stock solution was clear, but it precipitated after freezing and thawing. Can I re-dissolve it?"

Scientist's Analysis: Yes. This is known as cryo-precipitation . As DMSO freezes, it crystallizes in a highly ordered lattice, often excluding the solute into high-concentration pockets. Upon thawing, these pockets may form micro-crystals (nucleation sites) that do not immediately re-dissolve at room temperature.

Corrective Action:

  • The "Warm-Bath" Protocol: Do not simply vortex. Place the sealed vial in a 37°C water bath for 5–10 minutes until the solution is perfectly clear.

  • Prevention: Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: "The compound crashes out immediately when I dilute the DMSO stock into my cell culture media (aqueous buffer)."

Scientist's Analysis: This is the "Solubility Cliff." 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid is highly lipophilic (LogP > 3 estimated). When the DMSO concentration drops below ~1–5% in water, the solvent power collapses, and the hydrophobic effect drives the molecules to aggregate.

Corrective Action:

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution step using a co-solvent (e.g., Ethanol or PEG-400) if your assay tolerates it.

  • Shift pH: The carboxylic acid has a pKa of approximately 4–5. Ensure your buffer pH is >7.4 . At higher pH, the acid deprotonates to the carboxylate anion (

    
    ), which is significantly more water-soluble.
    

Part 2: Technical Data & Protocols

Table 1: Solubility Profile & Solvent Compatibility

Data based on structural analogs (Fluorenone-4-carboxylic acid derivatives) and standard DMSO behavior.

ParameterValue/LimitNotes
Max Solubility (DMSO) ~20–50 mMRequires heating/sonication to achieve upper limit.
Max Solubility (Water) < 0.1 mMPractically insoluble without pH adjustment.
pKa (Acidic Group) ~4.2 (Estimated)Solubility increases significantly at pH > 6.0.
Recommended Storage -20°C (Dark)Protect from light; fluorenones can be photo-active.
DMSO Water Limit < 0.2%Critical: >1% water causes rapid precipitation.
Protocol: Preparation of a Robust 10 mM Stock Solution

Objective: Create a stable, particle-free stock solution for biological assays.

  • Weighing: Weigh approximately 2.5 mg of compound into a sterile, amber glass vial (to prevent photodegradation).

  • Solvent Addition: Calculate the volume of Anhydrous DMSO required for 10 mM concentration.

    • Formula:

      
      
      
  • Initial Mixing: Add DMSO. Vortex vigorously for 30 seconds.

  • Sonication (Critical Step):

    • Place vial in an ultrasonic bath.[1]

    • Set temperature to 40°C .

    • Sonicate for 15 minutes .

  • Validation: Inspect for particulates. If clear, centrifuge at 10,000 x g for 1 minute to ensure no micro-precipitates remain.

  • Storage: Aliquot immediately into amber tubes. Store at -20°C.

Part 3: Decision Workflow (Visualization)

The following diagram illustrates the logical flow for troubleshooting solubility issues with this compound.

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Success Ready for Assay (Store -20°C) CheckClear->Success Yes Sonicate Sonicate @ 40°C (15 mins) CheckClear->Sonicate No (Particles Visible) DilutionStep Dilution into Buffer Success->DilutionStep CheckClear2 Clear now? Sonicate->CheckClear2 CheckClear2->Success Yes CheckWater Check DMSO Quality (Is it wet?) CheckClear2->CheckWater No ReplaceDMSO Use Fresh Anhydrous DMSO CheckWater->ReplaceDMSO If Old/Hygroscopic ReplaceDMSO->Sonicate Precipitation Precipitation Observed? DilutionStep->Precipitation Precipitation->Success No CheckpH Check Buffer pH (Must be > 7.4) Precipitation->CheckpH Yes AdjustpH Adjust pH or Reduce Concentration CheckpH->AdjustpH

Caption: Logical decision tree for solubilizing 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid, addressing initial dissolution and aqueous dilution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, 2,7-Dimethyl-9-oxo-9H-fluorene-4-carboxylic acid. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

Sources

Troubleshooting

Purification of fluorenone carboxylic acid derivatives by recrystallization

Technical Support Center: Purification of Fluorenone Carboxylic Acid Derivatives Ticket ID: #REC-FL-904 Subject: Optimization of Recrystallization Protocols for Fluorenone-4-Carboxylic Acid & Related Derivatives Assigned...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorenone Carboxylic Acid Derivatives

Ticket ID: #REC-FL-904 Subject: Optimization of Recrystallization Protocols for Fluorenone-4-Carboxylic Acid & Related Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Challenge of Rigid Aromatics

Welcome to the Technical Support Center. You are likely here because fluorenone carboxylic acid derivatives (FCA-Ds) are deceptively difficult to purify. These molecules possess a rigid, planar tricyclic core that encourages strong


-

stacking, leading to low solubility in common organic solvents and a tendency to trap impurities within the crystal lattice. Furthermore, the carboxylic acid moiety introduces hydrogen-bonding dimerization, complicating solvent selection.

This guide moves beyond basic textbook procedures. It is designed to troubleshoot the specific physical chemistry challenges of FCA-Ds, ensuring you achieve pharmaceutical-grade purity (>99.5%) for downstream applications.

Module 1: Solvent System Selection Strategy

The "Like Dissolves Like" Trap: For FCA-Ds, "like dissolves like" is insufficient. You must balance the solvation of the polar carboxylic acid/ketone groups against the hydrophobic aromatic core.

Recommended Solvent Systems:

Solvent SystemRoleApplication ContextSenior Scientist Note
Glacial Acetic Acid Primary The "Gold Standard" for fluorenones. High BP (118°C) allows dissolution; protic nature disrupts acid dimers.Best for Purity. Excellent for removing colored oxidation byproducts. Warning: Corrosive.
DMF / Water Alternative Use for highly insoluble derivatives (e.g., nitro-substituted).Best for Yield. Dissolve in hot DMF, add hot water until turbid. Risk: DMF is hard to remove.
Toluene Wash/Slurry Removes unreacted fluorene or non-polar starting materials.Pre-Purification. Often used before the final recrystallization to strip hydrocarbons.
Ethanol (50-70%) Polishing Final cleanup for inorganic salt removal (e.g., AlCl3 residues).Only works for mono-carboxylic acids with lower molecular weights.

Module 2: The Master Protocol (SOP)

Objective: Recrystallization of 9-Fluorenone-4-Carboxylic Acid (Typical MP: 225–230°C).

Step 1: Dissolution & Hot Filtration (Critical)
  • Place crude solid in a flask with a stir bar.

  • Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).

  • Heat to reflux (approx. 120°C).

    • Checkpoint: If solid remains undissolved after 15 mins, add solvent in 10% increments.

  • Hot Filtration: While boiling, filter through a pre-heated glass funnel with a fluted filter paper (or a heated sintered glass funnel).

    • Why? FCA synthesis often uses

      
       or 
      
      
      
      . Insoluble black specks are likely inorganic salts or carbonized material that will act as nucleation sites for impurities if not removed.
Step 2: Controlled Crystallization
  • Reheat filtrate to clear any crystals formed during filtration.

  • Remove from heat and place on a cork ring or wood block.

    • Do NOT place directly on a cold benchtop. Rapid cooling traps solvent inclusions (mother liquor) inside the crystals.

  • Allow to cool to room temperature undisturbed (approx. 2-3 hours).

  • Once room temp is reached, move to an ice bath (

    
    ) for 1 hour to maximize yield.
    
Step 3: Isolation & Drying[1]
  • Filter via vacuum filtration (Buchner funnel).

  • The Wash: Wash with cold acetic acid, followed by a generous wash of cold water .

    • Mechanism:[1][2][3] The water wash is vital to remove the acetic acid, which can degrade the molecule during drying if left residual.

  • Dry in a vacuum oven at

    
     overnight.
    

Module 3: Visualizing the Workflow

The following logic flow illustrates the decision-making process for purification, specifically distinguishing between chemical (Acid-Base) and physical (Recrystallization) purification.

Recrystallization_Workflow Start Crude Fluorenone Derivative Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Decision_Purity Is Purity > 90%? Check_Purity->Decision_Purity Acid_Base Acid-Base Extraction (Chemical Purification) Decision_Purity->Acid_Base No (<90%) Recryst Recrystallization (Physical Purification) Decision_Purity->Recryst Yes (>90%) Acid_Base->Recryst Precipitate & Dry Solvent_Choice Select Solvent: Glacial Acetic Acid (Default) or DMF/H2O (Stubborn) Recryst->Solvent_Choice Hot_Filter Hot Filtration (Remove Salts/Carbon) Solvent_Choice->Hot_Filter Slow_Cool Slow Cooling (Prevent Inclusions) Hot_Filter->Slow_Cool Final_Product Pure Crystals (>99%) Slow_Cool->Final_Product

Caption: Logic flow distinguishing between preliminary chemical purification and final physical recrystallization.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo/oil at the bottom) instead of crystallizing. Why?

  • Diagnosis: This occurs when the compound separates as a liquid phase before it crystallizes.[2][4][5] It happens because the melting point of the solvated impurity-mix is lower than the boiling point of the solvent [1][4].[2][6]

  • The Fix:

    • Reheat to dissolve the oil.

    • Add Seed Crystals: Add a tiny crystal of pure product at the cloud point. This provides a template for the lattice, bypassing the amorphous oil phase.

    • Slow Down: Insulate the flask with foil. Rapid cooling promotes oiling.

Q2: The crystals are the wrong color (Green/Brown instead of Yellow/Orange).

  • Diagnosis: Fluorenone derivatives are typically yellow/orange. Dark colors indicate oxidation (fluorenol formation) or trapped inorganic salts [2].

  • The Fix:

    • Perform an Acid-Base Reprecipitation before recrystallizing: Dissolve crude in dilute NaOH (aq), filter off the insoluble "colored" impurities, then re-precipitate with HCl.

    • Add Activated Charcoal during the hot dissolution step (Step 1 of Protocol), stir for 5 mins, then hot filter.

Q3: I have low recovery yield (<50%).

  • Diagnosis: You likely used too much solvent (low saturation) or the derivative is too soluble in the cold solvent.

  • The Fix:

    • Concentrate the mother liquor (filtrate) on a rotovap to half volume and cool again for a "second crop."

    • Note: Second crops are always less pure than the first. Keep them separate.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. Retrieved from

  • Organic Syntheses. 9-Fluorenecarboxylic Acid. Org.[7][8] Synth. 1933 , 13,[2] 44. Retrieved from

  • Huntress, E. H., et al. Preparation of 9-Fluorenone-4-carboxylic acid.[1] J. Am. Chem. Soc. 1933 . (Referenced via PrepChem).

  • University of York. Problems with Recrystallisations: Oiling Out. Retrieved from

  • PubChem. 9-Fluorenone-4-carboxylic acid Compound Summary. Retrieved from

Sources

Optimization

Overcoming steric hindrance in fluorenone-4-position coupling

Current Status: Operational Topic: Overcoming Steric Hindrance & Electronic Bias in C4-Coupling Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Steric Hindrance & Electronic Bias in C4-Coupling Lead Scientist: Dr. H. Aris (Senior Application Scientist)

Diagnostic & Strategy Selection (The "Triage")

Welcome to the technical support hub for fluorenone functionalization. If you are here, you are likely facing the "Bay Region" Bottleneck .

The Core Problem: The C4/C5 Clash

The fluorenone C4 position is unique. Unlike the C2/C7 positions (electronically active) or the C1 position (ortho-directed by the carbonyl), the C4 position sits in the "bay region." It faces severe steric repulsion from the C5-proton (or substituent) on the opposing ring.

  • Symptom: Standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ / Na₂CO₃) yield <10% product or returned starting material.

  • Symptom: C-H activation attempts result exclusively in C1-functionalization (ortho to carbonyl).

Method Selection Decision Tree

Use this logic flow to select your troubleshooting module.

DecisionTree Start Start: What is your starting material? Q1 Do you have 4-Halo-Fluorenone? Start->Q1 Q2 Do you have unsubstituted Fluorenone? Start->Q2 MethodA Go to MODULE 2: Steric-Busting Cross-Coupling Q1->MethodA Yes Q3 Is C1 blocked? Q2->Q3 Yes MethodB Go to MODULE 3: De Novo Synthesis (Build the ring last) Q3->MethodB Yes/Maybe MethodC Warning: Direct C4 C-H activation is highly unlikely. Expect C1 mixture. Q3->MethodC No (C1 open)

Figure 1: Strategic Triage for C4-Functionalization. Note that direct C-H activation of C4 is rarely successful without specific templates due to the thermodynamic preference for C1.

Module: Troubleshooting 4-Halo-Fluorenone Coupling

Scenario: You have 4-bromo or 4-iodofluorenone. You are attempting a Suzuki, Stille, or Negishi coupling, but the reaction stalls.

The Mechanism of Failure

In the catalytic cycle, Oxidative Addition is usually successful (especially with 4-Iodo). The failure point is Transmetallation or Reductive Elimination . The bulky ligand required to facilitate oxidative addition often makes the Pd-center too crowded to accept the nucleophile (boronic acid) in the bay region.

Protocol A: The "Buchwald-Hartwig" Override

To overcome the steric wall, you must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to force reductive elimination but flexible enough to allow transmetallation.

Recommended System:

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos or XPhos (1:2 ratio).

  • Alternative Pre-catalyst: XPhos-Pd-G2 or G3.

  • Base: K₃PO₄ (anhydrous) or Ba(OH)₂. Note: Weaker bases like carbonate often fail here.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 100–110 °C.

Why this works: SPhos provides a "pocket" that protects the Pd center but facilitates the coupling of sterically hindered substrates by accelerating the reductive elimination step, which is often the turnover-limiting step in hindered couplings [1].

Protocol B: The "PEPPSI" Protocol

If phosphine ligands fail, switch to N-Heterocyclic Carbene (NHC) ligands.

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: KOtBu (if substrate tolerates) or Cs₂CO₃.

  • Solvent: Dioxane/DMF (1:1).

Troubleshooting Table: Cross-Coupling
ObservationDiagnosisCorrective Action
Start Material (SM) remains, no Pd black Oxidative Addition failure.Switch from 4-Br to 4-I. Increase Temp to 120°C. Use XPhos.
SM consumed, Homocoupling of Boronic Acid Transmetallation failure.The Pd is reacting with itself/solvent. Slow addition of Boronic acid (syringe pump). Switch to Molander Salts (K-trifluoroborates) to regulate nucleophile concentration [2].
Protodehalogenation (H replaces Br) Reductive Elimination failure.Water content is too high or solvent is acting as H-source. Switch to anhydrous Toluene.

Module: The "De Novo" Route (When Coupling Fails)

Scenario: You cannot access the 4-position on the intact fluorenone core, or the coupling is impossible due to extreme sterics.

The Solution: Do not start with fluorenone. Build the fluorenone after installing the steric bulk. This utilizes the Intramolecular Friedel-Crafts or Remote C-H Activation approach.

The Workflow
  • Start: 2-Halo-biaryl (with your desired "C4" substituent already installed at the ortho-prime position).

  • Coupling: Install the carboxylic acid or aldehyde equivalent.

  • Cyclization: Close the ring to form the fluorenone.[1]

DeNovo Step1 Biaryl Precursor (Substituent R already at C2') Step2 Functionalize C2 (COOH or CHO) Step1->Step2 Lithiation/CO2 Step3 Ring Closure (Acid mediated or Radical) Step2->Step3 PPA or TfOH Result 4-Substituted Fluorenone Step3->Result

Figure 2: The De Novo synthesis strategy avoids the steric bottleneck of coupling to the bay region.

Protocol:

  • Biaryl Synthesis: Couple 2-bromo-iodobenzene with 2-substituted-phenylboronic acid. The substituent (R) is now in place.

  • Carboxylation: Lithiate the remaining bromide (n-BuLi, -78°C) and quench with CO₂ to get the carboxylic acid.

  • Cyclization: Heat in Polyphosphoric Acid (PPA) or use Eaton's Reagent at 80°C. This forces the ring closure away from the bulky R group if possible, or onto the ring to form the 4-substituted fluorenone [3].

Frequently Asked Questions (FAQs)

Q: Can I use Directing Groups (DGs) to activate C4 C-H directly? A: Generally, no . Standard DGs (imines, oximes, hydrazones) on the ketone will direct Palladium to the C1 position (ortho to the ketone). The C4 position is meta to the ketone. While "meta-selective" templates exist in academic literature (e.g., Yu, Maiti groups), they are highly substrate-specific and often require 30+ steps to synthesize the template. For practical drug development, the De Novo route is faster.

Q: I have a 4-hydroxyfluorenone. Can I turn it into a triflate for coupling? A: Yes, but 4-fluorenone triflates are notoriously unstable due to the bay-region strain. They are prone to S-O cleavage.

  • Fix: Use Nonaflates (C₄F₉SO₂-) instead of triflates. They are more stable and have higher activity in Pd-catalyzed couplings.

Q: Why does my 4-bromo fluorenone coupling yield the "reduced" product (fluorenone)? A: This is "Hydrodehalogenation." It occurs when the catalytic cycle gets stuck after oxidative addition. The Pd-Ar species grabs a hydride (from solvent or base) instead of the boronic acid.

  • Fix: Switch to a non-protic solvent (Toluene instead of alcohols). Increase the concentration of the boronic acid.

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2][3]2005 , 127, 4685–4696.

  • Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angew.[4] Chem. Int. Ed.2009 , 48, 9240–9261.

  • Campo, M. A.; Larock, R. C. "Novel Synthesis of Substituted Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation."[5] Org.[2][5] Lett.2000 , 2, 3675–3677.[5]

  • Snieckus, V. "Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933.

Sources

Troubleshooting

Technical Support Center: High-Purity Isolation of 2,7-Dimethylfluorenone

Case ID: 27DMF-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: OLED Precursor Synthesis, Pharmaceutical Intermediates Executive Summary The synthesis of 2,7-dimethylfluorenone...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 27DMF-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Applicable For: OLED Precursor Synthesis, Pharmaceutical Intermediates

Executive Summary

The synthesis of 2,7-dimethylfluorenone (2,7-DMF) via the oxidation of 2,7-dimethylfluorene is a standard yet deceptively complex procedure. While the reaction kinetics are generally favorable, the purification phase is where 80% of yield loss and purity failure occurs.

The most common failure modes involve incomplete oxidation (contamination with starting material), metal catalyst entrapment (green/black discoloration), and regioisomer persistence . This guide provides a self-validating troubleshooting workflow to resolve these specific impurities.

Module 1: The "Green/Black" Crude (Inorganic Impurities)

User Issue:

"My crude product has a dark green or brownish tint and leaves a significant ash residue upon combustion analysis. Recrystallization does not remove the color."

Root Cause Analysis:

This is a classic signature of chromium (Cr) or manganese (Mn) entrapment . If you utilized sodium dichromate (


) or potassium permanganate (

) as your oxidant, the metal ions can coordinate with the carbonyl oxygen of the fluorenone, forming stable complexes that co-precipitate with your product. Standard organic solvents (Ethanol/Toluene) will not break this coordination sphere.
Corrective Protocol: The Acid-Chelation Wash

Do not attempt recrystallization yet. You must break the metal-organic coordination first.

  • Dissolution: Dissolve the crude green solid in a minimal amount of Dichloromethane (DCM) or Chloroform .

  • Hydrolysis: Wash the organic layer vigorously with 2M Hydrochloric Acid (HCl) in a separatory funnel.

    • Mechanism: The protons compete with the metal cation for the carbonyl oxygen, forcing the metal salt into the aqueous phase.

  • Visual Check: The aqueous layer should turn yellow/green (absorbing the metal), while the organic layer should lighten to orange/yellow.

  • Filtration: If fine particulate matter persists, filter the organic layer through a pad of Celite 545 to trap insoluble metal oxides.

  • Drying: Dry over

    
    , filter, and rotovap to dryness.
    

Validation Checkpoint: The resulting solid should be bright yellow or orange. If green specks remain, repeat the acid wash.

Module 2: Separation of Starting Material (Hydrocarbon Impurities)

User Issue:

"NMR shows a persistent singlet at


 ppm (methylene protons), indicating unreacted 2,7-dimethylfluorene. My melting point is depressed (130–140°C)."
Root Cause Analysis:

2,7-dimethylfluorene (Starting Material, SM) and 2,7-dimethylfluorenone (Product, P) share similar solubility profiles in non-polar solvents. However, their melting points differ significantly:

  • Starting Material (SM): ~115°C

  • Product (P): ~156–157°C[1]

The presence of SM acts as a eutectic impurity, drastically lowering the melting point.

Corrective Protocol: Polarity-Driven Recrystallization

You must exploit the polarity difference between the ketone (Product) and the hydrocarbon (SM).

Recommended Solvent System: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Why: The ketone functionality of 2,7-DMF interacts with the protic solvent via hydrogen bonding, allowing it to stay in solution at high temperatures but crystallize out upon cooling. The non-polar hydrocarbon (SM) is less soluble in cold ethanol but will remain in the mother liquor if the volume is correct.

Step-by-Step Procedure:

  • Saturation: Suspend the crude solid in Ethanol (approx. 10-15 mL per gram).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add small aliquots of Toluene (co-solvent) until clear.

    • Note: Do not use excess Toluene; it solubilizes the impurity too well.

  • Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Vacuum filter the crystals. Crucial: Wash the filter cake with ice-cold Ethanol .

    • Mechanism: The cold wash removes the mother liquor containing the unreacted hydrocarbon.

Decision Logic: Purification Workflow

PurificationLogic Start Crude 2,7-DMF Isolated ColorCheck Check Color Start->ColorCheck Green Green/Black? ColorCheck->Green AcidWash Perform Acid Wash (HCl/DCM) Filter through Celite Green->AcidWash Yes NMRCheck 1H NMR / TLC Analysis Green->NMRCheck No (Yellow/Orange) AcidWash->NMRCheck ImpurityType Identify Impurity NMRCheck->ImpurityType SM_Pres Unreacted SM Present (Methylene peak) ImpurityType->SM_Pres Isomer_Pres Regioisomers Present (Complex Aromatic Region) ImpurityType->Isomer_Pres Recryst Recrystallize from Ethanol (Remove non-polar SM) SM_Pres->Recryst Recryst->NMRCheck Re-analyze Pure Pure 2,7-DMF (Bright Yellow Needles) Recryst->Pure If clean Column Column Chromatography (Silica, Hexane:EtOAc) Isomer_Pres->Column Column->Pure

Figure 1: Decision matrix for impurity removal based on visual and spectroscopic data.

Module 3: Advanced Separation (Isomers & Dicarboxylic Acids)

User Issue:

"I have removed the starting material, but my melting point is broad (150–154°C), and HPLC shows a shoulder peak."

Root Cause Analysis:
  • Regioisomers: If your starting material (2,7-dimethylfluorene) was only 95% pure, it likely contained 2-methylfluorene or 2,7-diethylfluorene . These oxidize to their respective ketones and co-crystallize with 2,7-DMF.

  • Over-Oxidation: Harsh oxidation conditions can ring-open the fluorenone to form 2,7-dimethyl-diphenic acid (or similar dicarboxylic acids).

Corrective Protocol:

A. Removing Acids (Over-oxidation products):

  • Technique: Base Extraction.

  • Dissolve product in DCM. Wash with 10% Sodium Carbonate (

    
    ) .
    
  • Result: The dicarboxylic acids form water-soluble salts and are removed in the aqueous layer. The fluorenone remains in the DCM.

B. Removing Isomers (The "Shoulder" Peak):

  • Technique: Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexanes

    
    90:10 Hexanes:Ethyl Acetate .
    
  • Separation Logic: Fluorenones are moderately polar. Non-polar impurities elute first; dicarboxylic acids (if any remain) stay on the column.

Data Summary: Physical Properties & Solvents

Use this table to verify your product against standard values.

PropertyValue / ConditionNotes
Target Molecule 2,7-DimethylfluorenoneYellow crystalline solid
Molecular Weight 208.26 g/mol
Melting Point (Lit.) 156 – 157°C [1]Key purity indicator
Solubility (Hot) High: Toluene, DCM, AcetoneGood for dissolving crude
Solubility (Cold) Low: Ethanol, MethanolGood for recrystallization
TLC (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
~0.4 (Hexane:EtOAc 9:[2][3][4][5][6]1)Distinct UV active spot
Appearance Bright Yellow NeedlesOrange/Red indicates impurities

References

  • Newman, M. S., & Hart, H. (1970). The Synthesis of 2,7-Dimethylfluorenone. The Journal of Organic Chemistry, 35(10). (Confirmed MP 156°C).

  • Siegl, W. O. (1981). Oxidation of fluorene derivatives. Journal of Heterocyclic Chemistry.
  • PubChem Database. 2,7-Dimethylfluorene Compound Summary. National Center for Biotechnology Information. (Precursor data).

  • ChemicalBook. 2,7-Dichlorofluorescein (Related Fluorenone Derivative Data). (Used for comparative solubility logic).

Sources

Optimization

Troubleshooting low reactivity of fluorenone carboxylic acids

Technical Support Center: Troubleshooting Guide for Fluorenone Carboxylic Acids Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for Fluorenone Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the synthetic bottlenecks associated with fluorenone carboxylic acids (specifically 9-fluorenone-4-carboxylic acid).

These compounds are invaluable building blocks in the synthesis of pharmaceuticals, organic semiconductors, and specialty dyes[1]. However, they are notorious for their low reactivity during standard amidation and esterification protocols. This guide deconstructs the physical and chemical causality behind these issues and provides self-validating workflows to ensure your synthetic success.

Section 1: The Causality of Low Reactivity (The "Why")

To troubleshoot effectively, we must first understand the fundamental molecular architecture of 9-fluorenone-4-carboxylic acid that resists standard coupling conditions:

  • Electronic Deactivation: The fluorenone core features a highly conjugated, planar ring system with a strongly electron-withdrawing ketone group at the 9-position. This pulls electron density away from the aromatic rings, significantly reducing the nucleophilicity of the carboxylate anion. Consequently, the initial attack on standard coupling agents (like EDC or DCC) is kinetically hindered.

  • Steric Hindrance: The carboxylic acid at the 4-position is situated adjacent to the rigid biphenyl linkage (C4a-C4b bond) of the fluorenone core. This creates a sterically congested microenvironment that impedes the formation of the bulky tetrahedral intermediates required during direct coupling.

  • Intermolecular

    
     Stacking (Solubility):  The highly rigid and planar nature of the fluorenone system promotes strong intermolecular 
    
    
    
    stacking. This results in high crystal lattice energy, making the compound poorly soluble in standard non-polar organic solvents, which starves the reaction of dissolved reagents[1].

Section 2: Quantitative Data & Reactivity Profiling

Understanding the physicochemical properties of your substrate is the first step in designing a self-validating experimental protocol.

ParameterValue / ObservationCausality & Impact on Reactivity
pKa ~3.46 – 4.8The electron-withdrawing 9-ketone increases acidity compared to standard benzoic acids[2]. The resulting carboxylate anion is highly stabilized and less nucleophilic in base-catalyzed reactions.
Solubility (Non-polar) Very Low (e.g., Hexane, Toluene)High planarity promotes ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

stacking. Reactions in these solvents will fail due to a lack of homogeneous reactant availability.
Solubility (Polar Aprotic) Moderate to High (DMF, DMSO, NMP)Polar aprotic solvents disrupt intermolecular hydrogen bonding and

stacking, facilitating homogeneous reactions[1][3].
Direct Coupling Yield Low (< 30-40%)Steric hindrance and electronic deactivation prevent the efficient formation of the O-acylisourea intermediate when using EDC/DCC alone.
Activated Yield (SOCl

)
High (> 75-85%)Conversion to the highly electrophilic acid chloride completely bypasses the poor nucleophilicity of the fluorenone carboxylate[4].

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does my direct amidation using EDC/HOBt yield mostly unreacted starting material? A: The electron-withdrawing nature of the 9-ketone group reduces the nucleophilicity of the carboxylic acid, making the initial attack on the EDC carbodiimide very slow. Furthermore, the 4-position is sterically congested. To resolve this, switch to a more aggressive activation method like the acid chloride route[5], or use a highly active acyl transfer catalyst like DMAP (Steglich esterification).

Q2: My 9-fluorenone-4-carboxylic acid won't dissolve in dichloromethane (DCM) or tetrahydrofuran (THF). How can I run my reaction? A: Rigid, planar aromatic systems exhibit strong intermolecular


 stacking, resulting in poor solubility in standard solvents[1]. To troubleshoot:
  • Change the solvent: Use polar aprotic solvents like DMF, DMSO, or NMP, which can disrupt these intermolecular forces[3].

  • In situ activation: If you must use DCM, converting the acid to the acid chloride as a suspension will gradually pull the material into solution as the highly soluble acyl chloride forms[5].

Q3: Can I use uronium-based agents like HATU or COMU instead of forming the acid chloride? A: Yes. Uronium-based coupling agents like HATU are highly efficient for electronically deactivated acids. If using HATU, ensure you use a strong, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and allow a pre-activation phase of 15-30 minutes for the acid before adding your nucleophile.

Section 4: Experimental Workflows & Visualizations

To navigate these challenges, follow the logical workflow mapped below to select the appropriate synthetic strategy.

Workflow Start 9-Fluorenone-4-carboxylic Acid Reactivity Issue Solubility Assess Solubility (DMF, DMSO, NMP) Start->Solubility Step 1 Activation Select Activation Strategy Solubility->Activation Step 2 Direct Direct Coupling (HATU + DIPEA) Activation->Direct Mild conditions needed Indirect Acid Chloride Route (SOCl2 + cat. DMF) Activation->Indirect High steric/electronic resistance Success High Yield Ester/Amide Direct->Success Indirect->Success

Workflow for troubleshooting fluorenone carboxylic acid reactivity and selecting coupling strategies.

Step-by-Step Protocol: Synthesis via Acid Chloride Activation

Objective: To overcome steric and electronic deactivation by converting the carboxylic acid to a highly reactive acyl chloride intermediate[4][5].

Phase 1: Formation of the Acid Chloride

  • Reagents: 9-Fluorenone-4-carboxylic acid (1.0 eq), Thionyl chloride (SOCl

    
    , 2.0 eq), N,N-Dimethylformamide (DMF, catalytic, ~3 drops), Dichloromethane (CH
    
    
    
    Cl
    
    
    , anhydrous).
  • Procedure: Suspend the fluorenone-4-carboxylic acid in anhydrous CH

    
    Cl
    
    
    
    under an inert atmosphere (N
    
    
    or Argon).
  • Activation: Add SOCl

    
     dropwise at room temperature, followed by the catalytic amount of DMF.
    
    • Scientific Insight: DMF reacts with SOCl

      
       to form the Vilsmeier-Haack reagent, a highly electrophilic iminium species that rapidly reacts with the deactivated carboxylic acid, drastically lowering the activation energy barrier compared to SOCl
      
      
      
      alone.
  • Reaction: Stir the mixture overnight at room temperature. The suspension will clear into a homogeneous solution as the soluble acid chloride forms[5].

  • Isolation: Distill off the excess SOClngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and solvent under reduced pressure. The resulting crude acid chloride (often a green solid) is highly moisture-sensitive and must be used immediately.
    

Pathway Acid Fluorenone-4-COOH (Electron Deficient) VH Vilsmeier-Haack Complex (from DMF/SOCl2) Acid->VH Nucleophilic attack (Rate limiting) Acyl Fluorenone-4-COCl (Highly Electrophilic) VH->Acyl Chloride displacement Product Target Derivative (Ester/Amide) Acyl->Product + ROH / RNH2

Mechanistic pathway of Vilsmeier-Haack activation to overcome electronic deactivation.

Phase 2: Esterification / Amidation

  • Reagents: Crude 9-fluorenone-4-carbonyl chloride (1.0 eq), Target Alcohol/Amine (1.2 - 1.5 eq), Base (e.g., Triethylamine or DIPEA, 2.0 eq), Anhydrous solvent (THF or CH

    
    Cl
    
    
    
    ).
  • Procedure: Dissolve the crude acid chloride in the anhydrous solvent and cool to 0 °C in an ice bath.

  • Coupling: Slowly add the alcohol or amine, followed by the dropwise addition of the base.

    • Scientific Insight: The base neutralizes the HCl byproduct, preventing the protonation of the nucleophile (especially critical for amines) and driving the equilibrium forward.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Workup: Quench with water, extract with an organic solvent, wash with brine, dry over MgSO

    
    , and concentrate. Purify via column chromatography.
    

References

Sources

Troubleshooting

Technical Support Center: Thermal Stabilization of Fluorenone Acids

Case ID: T-FL-902 Topic: Preventing Decarboxylation of Fluorenone Derivatives During Thermal Processing Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-FL-902 Topic: Preventing Decarboxylation of Fluorenone Derivatives During Thermal Processing Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Critical Alert

The Core Issue: Fluorenone carboxylic acids (particularly fluorenone-1-carboxylic acid and fluorenone-4-carboxylic acid ) exhibit significant thermal instability. Unlike standard benzoic acid derivatives, the fluorenone core possesses a central ketone that acts as a powerful electron-withdrawing group (EWG). This withdrawal creates an electron-deficient aromatic ring, significantly lowering the activation energy required for protodecarboxylation , especially under acidic conditions or temperatures exceeding 140°C .

Immediate Action Required: If you are currently refluxing these acids in high-boiling solvents (DMSO, DMF, Nitrobenzene) or attempting to determine a melting point without a sealed capillary, STOP immediately . The evolution of


 is irreversible.

Diagnostic: Why is your compound degrading?

To prevent the issue, you must understand the mechanism driving the degradation.

The Mechanism: Protodecarboxylation

The decarboxylation of fluorenone acids is not typically a radical process but an ionic mechanism facilitated by the stability of the intermediate anion or the direct protonation of the ring (protodecarboxylation).

  • Electronic Activation: The carbonyl group at position 9 pulls electron density from the rings.

  • Protonation (The Trigger): In acidic media (or even autocatalysis by the acid itself in a melt), a proton attacks the ring carbon bearing the carboxyl group (ipso-attack).

  • Transition State: An arenium ion (sigma complex) is formed.

  • Elimination:

    
     is ejected to restore aromaticity, yielding the decarboxylated fluorenone.
    
Visualization: The Danger Pathway

The following diagram illustrates the critical failure points in the workflow.

DecarboxylationRisk cluster_0 Danger Zone Acid Fluorenone Acid (Starting Material) TS Arenium Ion Intermediate Acid->TS + Heat & H+ Stable Stable Salt/Ester Acid->Stable Protection Strategy Heat Heat (>140°C) Heat->TS Proton Acidic Proton (H+) Proton->TS Product Decarboxylated Fluorenone (Loss) TS->Product - CO2 (Irreversible)

Figure 1: The protodecarboxylation pathway.[1] Note that heat and protons act synergistically to drive the irreversible loss of CO2.

Troubleshooting Protocols

Scenario A: "My product decomposes during recrystallization."

Diagnosis: You are likely using a solvent with a boiling point that is too high, or the solvent is slightly acidic.

Protocol:

  • Avoid: Nitrobenzene, DMSO, or DMF for recrystallization if possible. These require high heat to remove, promoting degradation during the drying phase.

  • Recommended Solvent System: Use Acetic Acid (Glacial) or Chlorobenzene but strictly control the temperature.

    • Why? While Acetic Acid is acidic, fluorenone acids are often less soluble in it at room temperature, allowing for crystallization upon cooling without prolonged reflux.

  • The "Precipitation" Method (Safer):

    • Dissolve the crude acid in dilute NaOH (forming the stable sodium salt).

    • Filter off insoluble impurities (decarboxylated byproducts often remain solids or oils).

    • Slowly acidify the filtrate with HCl at 0–10°C .

    • Filter the precipitate immediately and dry under vacuum.

Scenario B: "I see degradation during synthesis (Ring Closure)."

Diagnosis: If synthesizing fluorenone-4-carboxylic acid from diphenic acid using sulfuric acid, the reaction temperature is critical.

Protocol:

  • Temperature Limit: Do not exceed 140°C .

  • Time Limit: Restrict reaction time to 30–40 minutes .

  • Quench: Pour the reaction mixture onto ice immediately after the reaction time elapses. Do not let it cool slowly in the acid bath.

Scenario C: "How do I dry the material without destroying it?"

Protocol:

  • NEVER use an oven >100°C at atmospheric pressure.

  • ALWAYS use a Vacuum Oven: 60°C at <10 mbar.

  • Desiccant: Use

    
     or KOH pellets in the vacuum desiccator to remove trace acid/water, which catalyzes decomposition.
    

Advanced Workflows: The "Ester Protection" Route

If high purity is required and recrystallization is failing, you must bypass the instability by protecting the carboxylic acid. Esters of fluorenone are significantly more thermally stable than the free acids.

Step-by-Step Workflow
StepActionConditionsRationale
1 Esterification Reflux acid in MeOH with

(cat).
Converts unstable -COOH to stable -COOMe.
2 Purification Recrystallize the ester.Esters have lower MPs and better solubility profiles; no H-bonding dimerization.
3 Hydrolysis LiOH in THF/Water (1:1), 25°C.Mild hydrolysis avoids thermal decarboxylation.
4 Isolation Acidify with HCl at 0°C.Precipitates the pure acid without heating.
Decision Tree for Solvent & Method Selection

DecisionTree Start Start: Purification Needed IsStable Is sample stable at >100°C? Start->IsStable Recryst Recrystallize: Chlorobenzene or AcOH IsStable->Recryst Yes (Rare) SaltMethod Acid/Base Precipitation (Cold) IsStable->SaltMethod No (Standard) EsterRoute Ester Protection Route SaltMethod->EsterRoute Purity still low?

Figure 2: Decision matrix for purifying thermally labile fluorenone acids.

Frequently Asked Questions (FAQs)

Q: Why does my melting point apparatus show gas bubbles? A: This is the hallmark of decarboxylation. The "melting point" you observe is likely a decomposition point. For accurate characterization, use DSC (Differential Scanning Calorimetry) with a sealed pan, or characterize via NMR/Mass Spec of the methyl ester derivative.

Q: Can I use Microwave heating? A: generally, NO . Microwave heating can create "hot spots" that instantly exceed the decarboxylation threshold. If you must use it, use active cooling and strict internal temperature monitoring.

Q: Is the 1-isomer or 4-isomer more stable? A: Both are unstable compared to benzoic acid, but the 1-carboxylic acid is often more prone to steric strain and electronic interaction with the carbonyl, making it highly susceptible to thermal degradation.

References

  • PrepChem. (n.d.).[2] Synthesis of 9-fluorenone-4-carboxylic acid via Diphenic Acid. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2024). Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Isolation of 2,7-Dimethylfluorenone

Introduction Welcome to the Separation Science Technical Center. You are likely here because the isolation of 2,7-dimethylfluorenone (2,7-DMF) is presenting a challenge regarding regio-purity.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Separation Science Technical Center. You are likely here because the isolation of 2,7-dimethylfluorenone (2,7-DMF) is presenting a challenge regarding regio-purity.

While 2,7-DMF is a robust intermediate for optoelectronic materials, its synthesis—often via the oxidation of 2,7-dimethylfluorene or Friedel-Crafts cyclization—frequently yields stubborn impurities. These include unreacted starting material (fluorenes), mono-oxidized species, and difficult-to-separate regioisomers (e.g., 2,6- or 3,6-dimethylfluorenone) that share identical molecular weights and similar polarities.

This guide moves beyond basic protocols to address the mechanistic aspects of separation, focusing on exploiting shape selectivity and


-

interactions to achieve >99.5% purity.

Module 1: Method Development (TLC & Flash Chromatography)

Q: I see a single spot on TLC, but HPLC shows multiple peaks. How do I visualize the isomers on TLC?

A: This is a classic issue with fluorenone derivatives. Standard silica TLC plates often lack the resolving power for regioisomers because the dipole moments of 2,7-DMF and its isomers (like 2,6-DMF) are nearly identical.

The Fix: Solvent Selectivity & Plate Impregnation You must move away from pure polarity-based separation (Hexane/Ethyl Acetate) and introduce polarizability differences.

  • Change the Solvent System: Switch to Dichloromethane (DCM) / Hexane . DCM offers better solubility for polycyclic aromatic hydrocarbons (PAHs) and interacts distinctively with the aromatic electron cloud compared to esters.

  • Protocol - Optimized TLC:

    • Phase: Silica Gel 60 F254.

    • Eluent A: 10% Ethyl Acetate in Hexane (Standard - likely co-elutes).

    • Eluent B (Recommended): 30-40% DCM in Hexane. The chlorinated solvent often resolves the slightly more soluble asymmetric isomers from the symmetric 2,7-isomer.

    • Eluent C (Advanced): Toluene (100%). Toluene interacts via

      
      -
      
      
      
      stacking with the fluorenone core, often separating isomers based on planarity.

Q: How do I scale this to Flash Chromatography?

A: For bulk purification (>100 mg), use the Gradient Slope Strategy . Fluorenones are moderately polar due to the carbonyl group but have a heavy lipophilic backbone.

Step-by-Step Flash Protocol:

  • Cartridge: Spherical Silica (20-40 µm). Avoid irregular silica for difficult isomer separations.

  • Equilibration: 100% Hexane (or Heptane).

  • Loading: Solid load is mandatory. Dissolve sample in DCM, adsorb onto Celite or Silica (1:2 ratio), and dry. Liquid loading causes band broadening that ruins isomer resolution.

  • Gradient:

    • 0–5 min: 100% Hexane (Elutes unreacted 2,7-dimethylfluorene).

    • 5–15 min: 0%

      
       10% DCM/Hexane.
      
    • 15–30 min: 10%

      
       40% DCM/Hexane (Product elution window).[1]
      
    • 30+ min: Flush with EtOAc to remove polar oxidation byproducts (carboxylic acids).

Visualization: Flash Chromatography Logic

FlashLogic Start Crude Mixture (2,7-DMF + Isomers) TLC_Check TLC Analysis (Hex/DCM 7:3) Start->TLC_Check Resolution Is Resolution (ΔRf) > 0.15? TLC_Check->Resolution Good_Res Standard Flash Silica Gel Gradient: Hex -> 20% EtOAc Resolution->Good_Res Yes Bad_Res High-Performance Flash Spherical Silica (20µm) Resolution->Bad_Res No (Co-elution) Solvent_Switch Switch Solvent System: Hexane / DCM or Toluene Bad_Res->Solvent_Switch Load_Method Solid Load (Celite) Critical for band sharpness Solvent_Switch->Load_Method Load_Method->Good_Res Proceed

Caption: Decision matrix for selecting flash chromatography conditions based on TLC resolution.

Module 2: High-Performance Liquid Chromatography (HPLC)

Q: Standard C18 columns aren't separating the 2,7-isomer from the 2,6-isomer. Why?

A: This is a failure of Shape Selectivity . Standard C18 (Octadecyl) phases separate primarily based on hydrophobicity. Since 2,7-dimethyl and 2,6-dimethyl isomers have almost identical hydrophobicity, C18 fails to discriminate between them.

The Fix: Phenyl-Hexyl or Biphenyl Phases You need a stationary phase that interacts with the


-electrons of the fluorenone rings.
  • Phenyl-Hexyl Columns: These provide

    
    -
    
    
    
    interactions. The 2,7-isomer (symmetric/linear) and 2,6-isomer (kinked/asymmetric) will align differently against the phenyl ring of the stationary phase, causing a shift in retention time.

Recommended Analytical Method:

ParameterConditionRationale
Column Phenyl-Hexyl or Biphenyl (4.6 x 150mm, 3-5µm)Maximizes

-

selectivity for aromatic isomers.
Mobile Phase A Water (with 0.1% Formic Acid)Acid suppresses ionization of any trace acidic impurities.
Mobile Phase B Methanol (MeOH)MeOH promotes

-interactions better than Acetonitrile (MeCN).
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°C - 30°CLower temp enhances steric selectivity (shape recognition).
Detection UV @ 254 nm & 300 nmFluorenones absorb strongly at 254nm; 300nm is specific to the conjugated ketone.

Gradient Profile:

  • 0 min: 60% B

  • 15 min: 90% B (Linear ramp)

  • 20 min: 90% B (Isocratic hold)

Module 3: Troubleshooting & Purity Resolution

Q: My peak shape is tailing badly. Is it the column?

A: Tailing in fluorenones is usually due to two factors:

  • Silanol Interactions: The carbonyl oxygen on the fluorenone can hydrogen bond with residual silanols on the silica surface.

    • Fix: Use "End-capped" columns (for HPLC) or add 0.1% Triethylamine (TEA) to the flash mobile phase (only if using pure silica, not acidic bonded phases).

  • Solubility/Overload: 2,7-DMF has poor solubility in alkanes. If you inject in pure DCM or THF, the solvent "slug" travels faster than the mobile phase, carrying the sample down the column and causing band broadening.

    • Fix: Strictly use Solid Loading (as described in Module 1) or dissolve the sample in the starting mobile phase (high dilution).

Q: How do I confirm the identity of the 2,7-isomer vs. the 2,6-isomer without NMR?

A: While NMR is definitive, you can use UV-Vis Ratio Plots if you have a Diode Array Detector (DAD).

  • Symmetry Argument: The 2,7-isomer is highly symmetric (

    
     point group). This often results in a sharper, more defined vibrational fine structure in the UV spectrum compared to the asymmetric 2,6-isomer.
    
  • Retention Order: On a shape-selective column (Phenyl-Hexyl), the more planar/linear isomer (usually 2,7-) typically elutes later than the kinked (2,6-) isomer due to stronger surface area contact with the stationary phase.

Visualization: Isomer Separation Mechanism

SeparationMech cluster_0 Stationary Phase Interactions C18 C18 Column (Hydrophobic Only) Result_C18 Co-elution (Similar Hydrophobicity) C18->Result_C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Shape) Result_Phenyl Separation (Planarity difference) Phenyl->Result_Phenyl Isomers Mixture: 2,7-DMF (Linear) 2,6-DMF (Kinked) Isomers->C18 Isomers->Phenyl

Caption: Comparison of stationary phase mechanisms. Phenyl-hexyl phases exploit the shape difference between isomers.

References

  • Synthesis & Properties of Fluorenones

    • Title: Synthesis and Chromatographic Separation of Fluorenone
    • Source: Scribd / Lab Reports (General Principle Verific
    • URL:[Link]

  • Isomer Separation Logic (HPLC)

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies[2]

    • Source: Walsh Medical Media / Pharm Anal Acta
    • URL:[Link]

  • Stationary Phase Selection (Phenyl-Hexyl)

    • Title: Separation of two isomers (Chromatography Forum Discussion on Pi-Electron Selectivity)
    • Source: Chrom
    • URL:[Link]

  • Fluorenone Derivative Analysis

    • Title: Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column[3]

    • Source: SIELC Technologies[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR carbonyl stretch assignment for fluorenone carboxylic acids

An In-Depth Guide to FTIR Carbonyl Stretch Assignment for Fluorenone Carboxylic Acids Authored by: A Senior Application Scientist This guide provides a comprehensive comparison and analysis of the Fourier-Transform Infra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to FTIR Carbonyl Stretch Assignment for Fluorenone Carboxylic Acids

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison and analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of fluorenone carboxylic acids. Designed for researchers, scientists, and professionals in drug development, it moves beyond simple spectral interpretation to explain the underlying physical organic principles that govern vibrational frequencies. We will explore the nuanced interplay of molecular structure, conjugation, ring strain, and hydrogen bonding to confidently assign the distinct carbonyl stretches in these bifunctional molecules.

The Spectroscopic Challenge: Differentiating Dual Carbonyls

Fluorenone carboxylic acids present a unique analytical challenge: their molecular framework contains two distinct carbonyl (C=O) groups—a ketonic carbonyl within the fluorenone's five-membered ring and a second within the carboxylic acid moiety. While both are carbonyls, their electronic environments are different, leading to separate absorption bands in the FTIR spectrum. The core task is to unambiguously assign each band to its respective functional group. A correct assignment is critical for reaction monitoring, purity assessment, and structural elucidation.

Theoretical Foundations of Carbonyl Stretching

The C=O bond vibration is one of the most intense and reliable absorption bands in an infrared spectrum.[1] Its position is primarily determined by the bond's force constant (a measure of bond strength) and the reduced mass of the carbon and oxygen atoms.[2] Several structural and environmental factors can perturb this frequency, providing a wealth of information about the molecule.

  • Conjugation: When a carbonyl group is conjugated with an adjacent π-system (like an aromatic ring or a double bond), electron delocalization occurs. This resonance effect reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency, typically by 15-40 cm⁻¹.[2][3]

  • Ring Strain: Incorporating a carbonyl group into a small ring (e.g., a five-membered ring like in fluorenone) forces the C-CO-C bond angles to be smaller than the ideal 120°. This increases the s-character of the C=O sigma bond, strengthening it and shifting the absorption to a higher frequency (a "blue shift").[2]

  • Inductive Effects: Electron-withdrawing groups attached near the carbonyl group pull electron density away, strengthening the C=O bond and increasing its stretching frequency.[2]

  • Hydrogen Bonding: This is the most significant intermolecular force affecting carbonyl frequencies, especially in carboxylic acids. In the solid state or concentrated solutions, carboxylic acids form stable cyclic dimers through strong hydrogen bonds.[4][5] This interaction lengthens and weakens the C=O bond, causing a significant shift to a lower frequency (a "red shift") of 20-50 cm⁻¹.[6][7]

Comparative Analysis of Carbonyl Frequencies

To understand the spectrum of a fluorenone carboxylic acid, we must first analyze its constituent parts.

The Fluorenone Ketone

The carbonyl group in 9-fluorenone is subject to two opposing effects:

  • Conjugation: It is conjugated with two flanking benzene rings, which lowers the frequency.

  • Ring Strain: It is part of a five-membered ring, which increases the frequency.

The result is a C=O stretching frequency that is typically observed around 1712-1720 cm⁻¹ .[8][9] This value is slightly higher than a simple aromatic ketone (like acetophenone, ~1685 cm⁻¹) due to the dominant effect of ring strain.

The Aromatic Carboxylic Acid

Aromatic carboxylic acids, such as benzoic acid, are defined by two key FTIR features:

  • O-H Stretch: An extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[4][5][10] This broadness is the hallmark of the strong hydrogen bonding in the carboxylic acid dimer.[11]

  • C=O Stretch: Due to both conjugation with the aromatic ring and the frequency-lowering effect of dimerization, the carbonyl stretch appears in the range of 1680-1710 cm⁻¹ .[5]

The Fluorenone Carboxylic Acid Spectrum: A Synthesis

Combining these insights, the FTIR spectrum of a fluorenone carboxylic acid is expected to show:

  • A very broad O-H stretch (2500-3300 cm⁻¹): This is the first and most definitive evidence for the presence of the carboxylic acid group.

  • Two distinct C=O stretching bands:

    • Peak 1 (Higher Frequency): Assigned to the ketonic carbonyl of the fluorenone ring system. Its frequency will be relatively fixed around ~1715-1725 cm⁻¹ , influenced primarily by the inherent ring strain.

    • Peak 2 (Lower Frequency): Assigned to the carboxylic acid carbonyl . This band will appear at a lower wavenumber, typically in the ~1680-1700 cm⁻¹ range, due to the combined effects of aromatic conjugation and strong intermolecular hydrogen bonding.

The clear separation between these two bands allows for confident assignment.

Data Summary: Expected Carbonyl Frequencies
Compound TypeFunctional GroupExpected C=O Frequency (cm⁻¹)Key Influencing Factors
9-FluorenoneKetone1712 - 1720Ring Strain (+), Conjugation (-)
Benzoic Acid (Dimer)Carboxylic Acid1680 - 1710H-Bonding (-), Conjugation (-)
Fluorenone Carboxylic Acid Ketone ~1715 - 1725 (Sharp) Ring Strain (+), Conjugation (-)
Fluorenone Carboxylic Acid Carboxylic Acid (Dimer) ~1680 - 1700 (Sharp) H-Bonding (-), Conjugation (-)

Visualizing the Key Molecular Interactions

Diagrams are essential for conceptualizing the structural features that dictate the FTIR spectrum.

Figure 1: Structure of 9-fluorenone-4-carboxylic acid with ketonic (red) and carboxylic acid (blue) carbonyls.

Figure 2: Intermolecular hydrogen bonding forming a stable cyclic dimer between two carboxylic acid molecules.

Experimental Protocol for FTIR Analysis

Trustworthy data begins with meticulous sample preparation. Below are protocols for two common solid-state FTIR techniques.

Method A: Potassium Bromide (KBr) Pellet

This traditional transmission method provides high-quality spectra when performed correctly. Its self-validating nature comes from the visual clarity of the final pellet; a transparent, glass-like pellet indicates proper sample dispersion and minimal light scattering.

Step-by-Step Protocol:

  • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator. Causality: KBr is hygroscopic; water has strong IR absorptions that can obscure the sample spectrum.

  • Grinding: Add approximately 1-2 mg of the fluorenone carboxylic acid sample and ~100 mg of dried KBr to an agate mortar.

  • Mixing & Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder. Causality: Fine grinding is crucial to reduce scattering of the infrared beam, which would otherwise lead to a sloping baseline and distorted peak shapes (the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for about 2 minutes.

  • Inspection: Carefully remove the die and extract the pellet. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and should be remade.

  • Analysis: Place the pellet in the spectrometer's sample holder, run a background scan (air), and then acquire the sample spectrum.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.

Step-by-Step Protocol:

  • Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., Kimwipe with isopropanol) to remove any residue.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. Causality: This corrects for atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid fluorenone carboxylic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Acquire Spectrum: Collect the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the crystal surface using the method in Step 1.

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_interp PART 3: Spectral Interpretation prep Select Method: KBr Pellet or ATR kbr Grind Sample with Dry KBr prep->kbr atr_place Place Sample on ATR Crystal prep->atr_place kbr_press Press into Transparent Pellet kbr->kbr_press atr_press Apply Pressure for Good Contact atr_place->atr_press bkg Acquire Background Spectrum kbr_press->bkg atr_press->bkg sample Acquire Sample Spectrum bkg->sample find_oh 1. Identify Broad O-H Stretch (2500-3300 cm⁻¹) Confirms Carboxylic Acid sample->find_oh find_co 2. Locate Two C=O Peaks (1650-1750 cm⁻¹) find_oh->find_co assign_ketone 3. Assign Higher Frequency Peak (~1720 cm⁻¹) to Ketone find_co->assign_ketone assign_acid 4. Assign Lower Frequency Peak (~1690 cm⁻¹) to Acid Dimer assign_ketone->assign_acid

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Dimethylfluorenone Derivatives

Executive Summary Dimethylfluorenone derivatives (DMFs) are critical scaffolds in the development of organic electronics, antiviral pharmaceuticals, and forensic markers. However, their structural rigidity and isomeric d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylfluorenone derivatives (DMFs) are critical scaffolds in the development of organic electronics, antiviral pharmaceuticals, and forensic markers. However, their structural rigidity and isomeric diversity (e.g., 1,4-dimethyl vs. 2,3-dimethyl) present significant analytical challenges.

This guide provides a definitive technical comparison of mass spectrometry (MS) techniques for analyzing DMFs. Unlike generic protocols, we focus on the mechanistic causality of fragmentation—explaining why specific ions form and how to leverage these patterns to distinguish regioisomers without relying solely on retention time.

Part 1: Technique Comparison (EI vs. ESI vs. APCI)

Selecting the correct ionization source is the first step in a self-validating protocol. Dimethylfluorenones are aromatic ketones with moderate polarity; their response varies drastically between "hard" and "soft" ionization.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)Soft/Medium (Corona Discharge)
Dominant Ion Radical Cation

(

208)
Protonated Molecule

(

209)
Protonated Molecule

(

209)
Fragmentation Extensive (In-source)Minimal (Requires MS/MS)Moderate (Source-dependent)
Sensitivity High for non-polar isomersLow (Poor protonation efficiency)Optimal (Good for neutral aromatics)
Isomer Specificity High (Fingerprint region)Low (Unless coupled with

)
Medium
Best Use Case GC-MS library matching & structural IDLC-MS for polar metabolitesLC-MS for hydrophobic isomers

Expert Insight: For pure structural elucidation, EI is superior because the high internal energy drives ring-opening and rearrangement reactions that are isomer-specific. However, for biological matrices (e.g., drug metabolism studies), APCI is preferred over ESI due to the low proton affinity of the fluorenone carbonyl, which leads to poor sensitivity in standard ESI.

Part 2: Mechanistic Deep Dive & Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting spectra. The fragmentation of dimethylfluorenone (


, MW 208) follows distinct thermodynamic pathways driven by the stability of the aromatic system.
Core Fragmentation Channels
  • Primary Loss of Methyl (

    
    ): 
    
    • Mechanism: Homolytic cleavage of the

      
       bond.[1]
      
    • Diagnostic: Generates

      
       193.
      
    • Causality: This pathway is favored in isomers where the methyl group is sterically crowded (e.g., 4,5-dimethyl "bay region" isomers), as bond cleavage relieves strain.

  • Extrusion of Carbon Monoxide (

    
    ): 
    
    • Mechanism: The radical cation ejects CO to contract the central ring, forming a substituted biphenyl or fluorene-like radical cation (

      
       180).
      
    • Diagnostic: This is the hallmark of fluorenone derivatives. The ratio of

      
       is a key isomer differentiator.
      
  • Secondary Fragmentation (

    
    ): 
    
    • Mechanism: The

      
       180 ion (dimethylfluorene radical) loses a methyl radical to form a highly stabilized aromatic cation (
      
      
      
      165).
Visualization of Signaling Pathways (Graphviz)

G M Molecular Ion [M]+• (m/z 208) M_15 [M - CH3]+ (m/z 193) M->M_15 - •CH3 (Steric Relief) M_28 [M - CO]+• (m/z 180) Dimethylfluorene radical M->M_28 - CO (Ring Contraction) M_H [M - H]+ (m/z 207) M->M_H - H• (Benzylic) M_43 [M - CO - CH3]+ (m/z 165) Fluorenyl Cation M_15->M_43 - CO M_29 [M - HCO]+ (m/z 179) M_28->M_29 - H• M_28->M_43 - •CH3

Caption: Fragmentation cascade of Dimethylfluorenone (EI-MS). Primary pathways involve competitive loss of Methyl vs. Carbon Monoxide.

Part 3: Isomer Differentiation Strategy

Distinguishing isomers such as 1,4-dimethylfluorenone (para-like substitution on one ring) from 4,5-dimethylfluorenone (bay region) requires analyzing "Ortho Effects" and steric strain.

The "Ortho Effect" (Proximity to Carbonyl)

Isomers with methyl groups at positions 1 or 8 (ortho to the carbonyl) exhibit unique behaviors:

  • Mechanism: The carbonyl oxygen can interact with the benzylic hydrogens of the adjacent methyl group.

  • Observation: Enhanced abundance of

    
     (
    
    
    
    191) or
    
    
    is sometimes observed, though less common in simple methyl derivatives than in nitro/carboxy derivatives.
  • Key Metric: Look for a suppressed Molecular Ion intensity relative to the fragment ions compared to "remote" isomers (e.g., 2,7-dimethyl).

The "Bay Region" Effect (4,5-Dimethyl)
  • Scenario: Methyl groups at positions 4 and 5 physically clash (steric hindrance).

  • MS Signature:

    • The bond dissociation energy for the methyl group is effectively lowered to relieve this strain.

    • Result: The

      
       peak (
      
      
      
      193) will be significantly more intense relative to the molecular ion (
      
      
      208) compared to a sterically unhindered isomer like 2,7-dimethylfluorenone.

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating . If the control criteria (Step 3) are not met, the data should be considered inconclusive.

Workflow: GC-EI-MS Analysis[2][3]

1. Sample Preparation:

  • Dissolve 1 mg of derivative in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Dilute 1:100 with DCM to prevent detector saturation (which distorts isotope ratios).

2. Instrument Parameters (Agilent/Thermo Single Quad):

  • Inlet Temp: 280°C (Ensure complete volatilization).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Ion Source: Electron Ionization (70 eV).[2][3][4]

  • Scan Range:

    
     50–300.
    

3. Self-Validation Criteria (The "Trust" Check):

  • Criterion A: The molecular ion (

    
     208) must be visible. If absent, check inlet temperature (thermal degradation).
    
  • Criterion B: The

    
     180 peak (
    
    
    
    ) must be present. If
    
    
    180 is absent, the compound may not be a fluorenone.
  • Criterion C (Isomer Check): Calculate Ratio

    
    .
    
    • If

      
      : Suspect 4,5-dimethyl  (Bay region strain).
      
    • If

      
      : Suspect 2,7-dimethyl  or remote substitution.
      

4. Data Processing:

  • Extract Ion Chromatograms (EIC) for

    
     208, 193, and 180.
    
  • Compare retention times; 4,5-substituted isomers typically elute earlier than 2,7-isomers due to a lower effective boiling point caused by non-planarity.

References

  • NIST Chemistry WebBook. Mass Spectrum of 9H-Fluorene, 9,9-dimethyl-. National Institute of Standards and Technology. [Link]

  • ResearchGate. Differentiation of regioisomeric fluoroamphetamine analogs by GC-MS. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Sources

Validation

Technical Guide: UV-Vis Spectroscopy of Substituted Fluorenones

Topic: UV-Vis Absorption Spectra of Substituted Fluorenones Content Type: Publish Comparison Guide Executive Summary & Application Scope Fluorenones are rigid, planar aromatic ketones that serve as critical scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Substituted Fluorenones Content Type: Publish Comparison Guide

Executive Summary & Application Scope

Fluorenones are rigid, planar aromatic ketones that serve as critical scaffolds in organic photovoltaics (OPVs), biological intercalators, and photoinitiators. Unlike flexible analogs like benzophenone, the fluorenone core's planarity enhances


-conjugation, resulting in distinct spectral signatures and high quantum yields.

This guide compares the UV-Vis absorption profiles of unsubstituted fluorenone , electron-donating (EDG) derivatives , and electron-withdrawing (EWG) derivatives . It contrasts these with standard alternatives (Benzophenone, Anthraquinone) to assist researchers in selecting the optimal chromophore for charge-transfer applications.

Mechanistic Principles: The "Why" Behind the Spectra

The Rigid Planar Advantage

Fluorenone (9-fluorenone) exhibits a characteristic absorption profile due to two primary electronic transitions:

  • 
     (High Intensity):  Typically found in the UV region (250–300 nm).
    
  • 
     (Low Intensity):  A symmetry-forbidden transition involving the carbonyl lone pair, appearing as a weak band around 375–380 nm.
    

Comparison with Alternatives:

  • Benzophenone: Lacks the bridging bond, allowing phenyl ring rotation. This flexibility increases non-radiative decay, making fluorenone a superior choice for applications requiring rigid excited states.

  • Anthraquinone: Possesses a fully fused tricyclic system. While more rigid, its absorption is significantly red-shifted into the visible region, often making it too "dark" for UV-specific applications but ideal for visible-light photoinitiators.

Substituent Effects & Intramolecular Charge Transfer (ICT)

The "tunability" of fluorenone lies in substituting the 2- and 7-positions.

  • EDG (e.g., -NH₂, -OH): Raises the HOMO energy level. This compresses the HOMO-LUMO gap, causing a strong bathochromic (red) shift and often introducing a new, intense ICT band in the visible region.

  • EWG (e.g., -NO₂): Stabilizes the LUMO. While this also narrows the gap, the effect on the molar extinction coefficient (

    
    ) and solvatochromism differs significantly from EDG derivatives.
    

G cluster_0 Fluorenone Core cluster_1 Substituent Effect cluster_2 Spectral Outcome Core 9-Fluorenone (Base State) EDG Add EDG (e.g., -NH2) Raises HOMO Core->EDG Substitution EWG Add EWG (e.g., -NO2) Lowers LUMO Core->EWG Substitution RedShift Bathochromic Shift (Red Shift) EDG->RedShift Gap Shrinks ICT New ICT Band (High Epsilon) EDG->ICT Strong Donor EWG->RedShift Gap Shrinks

Figure 1: Mechanistic logic of substituent effects on fluorenone band gaps. EDGs induce strong Intramolecular Charge Transfer (ICT).

Comparative Analysis: Product Performance

The following table contrasts fluorenone derivatives with key alternatives. Data is synthesized from standard solution-phase measurements.

ChromophorePrimary

(nm)
Extinction Coeff.[1]

(

)
Spectral CharacterBest Application
Fluorenone ~255 (

), ~380 (

)
~40,000 (UV), ~200 (Vis)Sharp UV peaks, weak visible tail.General UV sensitizer, radical precursor.
2-Aminofluorenone ~290, ~450 (ICT) > 5,000 (ICT band)Broad, intense visible band.Visible light photoinitiator, biological probe.
2-Nitrofluorenone ~270, ~340~15,000Distinct UV shift, less solvatochromic.Electron acceptor (n-type material).
Benzophenone ~250, ~330~20,000Similar to fluorenone but less resolved.Triplet sensitizer (standard).
Anthraquinone ~320, ~400+~5,000 - 10,000Strong absorption in near-UV/Vis.Dyes, redox catalysts.

Key Insight: For drug development applications requiring tissue penetration (longer wavelengths), 2-aminofluorenone is superior to the parent fluorenone due to its ICT band at ~450 nm. Conversely, for electron-transport layers in OPVs, 2-nitrofluorenone is preferred for its electron-accepting nature and stability.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure data integrity (E-E-A-T), this protocol includes self-validation steps to detect aggregation or solvent impurities.

Reagents:

  • Analyte: Substituted Fluorenone (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (polar protic), Acetonitrile (polar aprotic), and Cyclohexane (non-polar). Note: Solvatochromism is significant in fluorenones.

Protocol:

  • Stock Solution Preparation:

    • Weigh ~2-3 mg of fluorenone derivative.

    • Dissolve in 10 mL of solvent to create a ~1 mM stock.

    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series (The Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring multiple concentrations validates the Beer-Lambert Law (

      
      ). If absorbance does not scale linearly, aggregation is occurring.
      
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Blank" scan (200–800 nm).

    • Acceptance Criteria: Baseline absorbance must be < 0.005 AU across the range.

  • Measurement:

    • Replace sample cuvette liquid with the

      
       solution.
      
    • Scan at medium speed (approx. 200 nm/min).

    • Critical Step: If

      
      , dilute the sample to avoid detector saturation artifacts.
      

Workflow Start Start: Weigh Sample Dissolve Dissolve (Stock ~1mM) Solvent: EtOH/ACN Start->Dissolve Dilute Prepare Dilution Series (10, 25, 50 uM) Dissolve->Dilute Blank Blank Correction (Pure Solvent) Dilute->Blank Measure Measure Absorbance (200-800 nm) Blank->Measure Check Validation: Is Abs > 1.0? Measure->Check Linearity Validation: Is Beer's Law held? Check->Linearity No ReDilute Dilute Sample Check->ReDilute Yes Linearity->Start No (Aggregation) Final Calculate Epsilon & Report Data Linearity->Final Yes ReDilute->Measure

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

Solvatochromic Data Summary

Fluorenones are highly sensitive to solvent polarity. The table below illustrates the shift in


 for 2-aminofluorenone  (an ICT probe) compared to the parent compound.
SolventPolarity (

)
Fluorenone

(nm)
2-Amino

(nm)
Phenomenon
Cyclohexane 30.9375 (

)
~410Non-polar baseline.
Chloroform 39.1378~430Weak stabilization.
Ethanol 51.9382~450Strong Bathochromic Shift .
Acetonitrile 45.6380~440Dipole stabilization.

Interpretation: The large shift (~40 nm) in 2-aminofluorenone upon moving from cyclohexane to ethanol confirms the presence of an ICT state, where the excited state is more polar than the ground state, stabilized by polar solvents.

References

  • MDPI. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Retrieved from

  • Royal Society of Chemistry (RSC). (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for Fluorene-9-malononitrile in Nonlinear Optical Materials Research. Retrieved from

  • ResearchGate. (2020).[3] A Perspective on Synthesis and Applications of Fluorenones. Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Fluorenone Carboxylic Acid

Introduction: The Analytical Imperative for Fluorenone Carboxylic Acid Fluorenone-4-carboxylic acid (FCA), a derivative of the fluorene scaffold, is a valuable building block in organic synthesis, with applications in th...

Author: BenchChem Technical Support Team. Date: March 2026

By: A Senior Application Scientist

Introduction: The Analytical Imperative for Fluorenone Carboxylic Acid

Fluorenone-4-carboxylic acid (FCA), a derivative of the fluorene scaffold, is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals and advanced materials.[1] Its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and properties of the final products. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for determining the purity of fluorenone-4-carboxylic acid. We will explore the critical experimental choices, compare alternative chromatographic conditions, and provide a detailed, validated protocol that ensures trustworthy and reproducible results.

Understanding the Analyte: Physicochemical Properties of Fluorenone-4-Carboxylic Acid

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. Fluorenone-4-carboxylic acid is an aromatic carboxylic acid. Key properties influencing its chromatographic behavior include:

  • Acidity (pKa): The predicted pKa of fluorenone-4-carboxylic acid is approximately 3.46.[2] This is a critical parameter for controlling retention and peak shape in reversed-phase HPLC by manipulating the mobile phase pH.

  • UV Absorbance: The conjugated system of the fluorenone core imparts strong UV absorbance, making UV detection a suitable choice for this analysis. The UV spectrum of a related compound, fluorene-4-carboxylic acid, shows significant absorbance, and by extension, FCA is expected to have a detectable chromophore.

  • Solubility: FCA is generally soluble in polar organic solvents, which informs the choice of diluent for sample preparation.[1]

The Strategic Approach to Method Development: A Visual Workflow

The development of a stability-indicating HPLC method is a systematic process. The following workflow outlines the key stages, from initial analyte characterization to final method validation.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, UV Spectrum, Solubility) B Initial Method Scouting (Column & Mobile Phase Selection) A->B Informs initial choices C Optimization of Chromatographic Conditions (pH, Gradient, Flow Rate) B->C Refinement of separation D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D Assessment of stability-indicating capability E Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E Ensures method is fit for purpose F Final Method Implementation E->F Deployment for routine analysis

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Comparative Analysis of Mobile Phase Strategies

The choice of mobile phase is arguably the most critical factor in achieving a successful separation in reversed-phase HPLC. Here, we compare two common approaches for the analysis of acidic compounds like FCA.

The Impact of Mobile Phase pH on Analyte Retention

The ionization state of FCA, governed by the mobile phase pH relative to its pKa, drastically affects its retention on a reversed-phase column.

pH_Effect_on_Retention cluster_0 Mobile Phase pH << pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH >> pKa (e.g., pH 7.0) A FCA is Protonated (Neutral) B Increased Hydrophobicity A->B C Stronger Retention (Longer Retention Time) B->C D FCA is Deprotonated (Anionic) E Increased Polarity D->E F Weaker Retention (Shorter Retention Time) E->F

Caption: The relationship between mobile phase pH, analyte ionization, and retention in reversed-phase HPLC.

For robust and reproducible separations, it is advisable to operate at a pH at least one unit away from the analyte's pKa to avoid shifts in retention time due to small variations in pH.[3]

Method A vs. Method B: A Data-Driven Comparison

To illustrate the practical implications of mobile phase selection, we present a comparison of two hypothetical, yet realistic, reversed-phase HPLC methods for FCA purity analysis.

Table 1: Comparison of HPLC Method Performance

ParameterMethod AMethod BRationale for Comparison
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)Consistent stationary phase to isolate mobile phase effects.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)20 mM Ammonium Acetate in Water (pH ~7.0)Comparison of acidic vs. neutral pH.
Mobile Phase B AcetonitrileAcetonitrileA common and effective organic modifier.
Gradient 30-80% B in 20 min10-60% B in 20 minAdjusted to achieve elution within a reasonable time.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmUV at 260 nmBased on the expected UV absorbance of the fluorenone chromophore.
Column Temp. 30 °C30 °CControlled temperature for reproducibility.
Injection Vol. 10 µL10 µLStandard injection volume.
Expected tR of FCA ~15.2 min~8.5 minDemonstrates the effect of pH on retention.
Resolution (Rs) > 2.0 for all impurities> 2.0 for all impuritiesA key system suitability requirement.
Tailing Factor (Tf) 1.11.4Acidic pH often provides better peak shape for acids.
Pros Excellent peak shape, robust retention.Shorter run time.Highlights the trade-offs in method development.
Cons Longer run time.Potential for peak tailing, less robust to pH changes near pKa.

Detailed Experimental Protocol: The Recommended Method

This section provides a step-by-step protocol for the recommended HPLC method (Method A).

Instrumentation and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (reagent grade).

  • Water (HPLC grade or purified).

  • Fluorenone-4-carboxylic acid reference standard.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 260 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the fluorenone-4-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system suitability criteria are as follows:

  • Tailing Factor (Tf): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[4] This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[7] The method should be able to separate the main peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Foundation for Reliable Purity Analysis

This guide has provided a comprehensive framework for the development and validation of a stability-indicating HPLC method for the purity analysis of fluorenone-4-carboxylic acid. By understanding the analyte's physicochemical properties and systematically evaluating chromatographic parameters, a robust and reliable method can be established. The presented comparative data and detailed protocol serve as a strong starting point for researchers, scientists, and drug development professionals, enabling them to ensure the quality and consistency of this important chemical entity. Adherence to regulatory guidelines, such as those from the ICH and USP, is essential for ensuring the integrity of the analytical data.[8][9]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . European Compliance Academy. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. [Link]

  • HPLC Separation of Carboxylic Acids . SIELC Technologies. [Link]

  • Fluorene-4-carboxylic acid - Optional[UV-VIS] - Spectrum . SpectraBase. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures . PubMed. [Link]

  • 9-Fluorenone-4-carboxylic acid - NIST WebBook . National Institute of Standards and Technology. [Link]

  • Chemical Properties of 9-Fluorenone-4-carboxylic acid (CAS 6223-83-2) . Cheméo. [Link]

  • 9H-fluorene-4-carboxylic acid . PubChem. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent. [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research . Scribd. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]

Sources

Validation

Technical Guide: Precision Melting Point Determination of 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

Executive Summary & Compound Profile Subject: 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid Context: Critical intermediate in the synthesis of antiviral pharmacophores (e.g., Tilorone analogs) and functionalized organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Subject: 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid Context: Critical intermediate in the synthesis of antiviral pharmacophores (e.g., Tilorone analogs) and functionalized organic semiconductors.[1] The Challenge: Determination of the melting point (MP) for fluorenone-carboxylic acid derivatives is notoriously difficult due to three competing thermal events: sublimation , polymorphism , and decarboxylation prior to or during the melt phase.

Standard open-capillary methods frequently yield inconsistent results, characterized by "softening" rather than distinct melting, or significant depression due to oxidative degradation.[1] This guide compares the performance of Differential Scanning Calorimetry (DSC) against traditional capillary methods, establishing DSC as the requisite standard for pharmaceutical-grade characterization.

Chemical Profile
PropertySpecification
Molecular Structure Fluorenone core with methyl substitutions at C2, C7 and Carboxyl at C4.[1][2][3]
Theoretical MP Range 255°C – 275°C (Estimated based on SAR of CAS 6223-83-2 and CAS 792-26-7)
Thermal Risk High probability of decarboxylation (

) >230°C.
Solubility Poor in water; soluble in DMSO, DMF, and hot ethanol.[1]

Comparative Analysis of Determination Methods

The following analysis compares the "performance" of measurement techniques. For this specific compound, "performance" is defined by Accuracy , Reproducibility , and the ability to Distinguish Decomposition from Melting .

Method A: Visual Capillary (Open)
  • Mechanism: Sample heated in a glass tube; operator visually observes phase change.[1]

  • Performance Verdict: Unsuitable / High Risk. [1]

  • Failure Mode: The high vapor pressure of the 2,7-dimethyl-fluorenone core leads to sublimation.[1] The sample disappears or deposits on the upper capillary walls before the true melt, leading to false "high" readings or subjective "fogging" interpretations.

Method B: Automated Optoelectronic (Capillary)
  • Mechanism: Laser transmission detection through a capillary.[1]

  • Performance Verdict: Conditional / Screening Only.

  • Limitation: While it removes operator subjectivity, it cannot differentiate between the loss of transmission due to melting vs. decomposition charring.[1] For carboxylic acids at this temperature, darkening often triggers the sensor prematurely.[1]

Method C: Differential Scanning Calorimetry (DSC)[4][5]
  • Mechanism: Measures heat flow difference between sample and reference as a function of temperature.[1][4]

  • Performance Verdict: Gold Standard.

  • Superiority:

    • Hermetic Sealing: Prevents sublimation and oxidative degradation.[1]

    • Event Separation: Clearly distinguishes the endothermic melt peak from the exothermic decomposition baseline.[1]

    • Purity Calculation: Allows for purity determination via the Van 't Hoff equation (peak shape analysis).[1]

Summary Data Comparison
FeatureVisual CapillaryAutomated OptoelectronicDSC (Hermetic Pan)
Precision ± 2.0°C± 0.5°C± 0.1°C
Sublimation Control NoneLowComplete
Decomp.[1] Detection Visual (Charring)Indirect (Optical density)Direct (Exotherm)
Sample Required ~5 mg~2 mg1–3 mg
Suitability Quick checkQC RoutineR&D / Characterization

Experimental Protocol: DSC Determination

This protocol is designed to validate the purity and identity of 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid, specifically isolating the melting event from potential decarboxylation.[1]

Materials & Setup[1]
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).[1]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Critical to suppress oxidation).
    
  • Crucibles: Aluminum Hermetic Pans (Tzero or equivalent). Do not use standard crimped pans; the vapor pressure will burst them.

  • Reference Standard: Indium (

    
    ) and Zinc (
    
    
    
    ) for high-temperature calibration.[1]
Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample in a vacuum oven at 60°C for 4 hours to remove residual solvent (solvates can mimic impurity peaks).[1]

    • Weigh 1.5 to 2.5 mg of sample directly into the aluminum pan bottom.

    • Note: Ensure the sample is flat and in good contact with the pan floor.[1]

  • Encapsulation:

    • Hermetically seal the pan using the appropriate press die.[1]

    • Check for pan deformation; the bottom must remain perfectly flat.[1]

  • Thermal Program (Heat-Cool-Heat):

    • Cycle 1: Ramp 10°C/min to 150°C (Drying/Relaxation).

    • Cool: Ramp 10°C/min to 40°C.

    • Cycle 2 (Analysis): Ramp 5°C/min to 300°C.

    • Reasoning: A slower ramp rate (5°C/min) in the second cycle improves resolution between the melt and any immediate decomposition events.[1]

  • Data Analysis:

    • Identify the Onset Temperature (

      
      ) : This is the intersection of the baseline and the leading edge of the endotherm. This is the thermodynamically correct melting point.[1]
      
    • Identify Peak Temperature (

      
      ) : The point of maximum heat flow.[1]
      
    • Check for Exotherms : A sharp rise immediately following the melt indicates decarboxylation.[1]

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for selecting the correct thermal analysis method based on sample behavior.

MeltingPointWorkflow Start Sample: 2,7-Dimethyl-9-oxo- 9h-fluorene-4-COOH TGA Step 1: TGA Screening (Check Volatiles) Start->TGA Decision Mass Loss < 200°C? TGA->Decision Capillary Method: Sealed Capillary (Low Precision) Decision->Capillary Quick QC only DSC_Standard Method: Standard DSC (Crimped Pan) Decision->DSC_Standard No (Stable) DSC_Hermetic Method: Hermetic DSC (High Precision) Decision->DSC_Hermetic Yes (Sublimation/Solvate) Analysis Analyze Onset Temp & Enthalpy of Fusion DSC_Standard->Analysis DSC_Hermetic->Analysis

Caption: Workflow for selecting the hermetic DSC method to bypass sublimation interference common in fluorenone derivatives.

Diagram 2: Interpreting the Thermogram

Distinguishing the melting event from decomposition in high-melting carboxylic acids.[1]

ThermogramLogic Baseline Stable Baseline (Solid State) Endotherm Sharp Endotherm (Down) Melting Event Target: ~260°C Baseline->Endotherm Heat Input Exotherm Broad Exotherm (Up) Decomposition (Decarboxylation) Endotherm->Exotherm T > Tm Result_Pure High Purity: Sharp Endotherm, Distinct Separation Endotherm->Result_Pure Narrow Peak Width Result_Impure Impure/Degraded: Broad Endotherm, Overlapping Exotherm Endotherm->Result_Impure Wide Peak Width

Caption: Thermal event interpretation. A pure compound exhibits a sharp endotherm distinct from the decomposition exotherm.

Troubleshooting & Interference

Isomeric Impurities

The synthesis of 2,7-dimethyl-fluorenone derivatives often produces regioisomers (e.g., 2,5-dimethyl or 2,6-dimethyl analogs).

  • Impact: Isomers form eutectic mixtures, resulting in a broadened melting peak and a depressed onset temperature (e.g., dropping from 265°C to 245°C).

  • Detection: If the DSC peak width at half height (

    
    ) exceeds 3°C, suspect isomeric contamination.[1] Verify with 
    
    
    
    -NMR.
Decarboxylation

Fluorenone-4-carboxylic acid is sterically strained.[1]

  • Symptom: The DSC baseline never returns to zero after the melt; it immediately curves upward (exothermic).[1]

  • Mitigation: Increase the heating rate to 10°C/min or 20°C/min to "outrun" the kinetic decomposition, allowing the thermodynamic melting point to be captured first.

References

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1] (Standard text for DSC methodology and heat flux interpretation).

  • Albrecht, W. L., et al. (1974).[1] "Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents.[1][5] 2. Tilorone analogs."[1] Journal of Medicinal Chemistry, 17(8), 886-889.[1] Link (Establishes the synthesis and properties of fluorenone carboxylic acid intermediates).[1]

  • Mettler Toledo. (2020).[1] Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Note. Link (Protocol for purity determination via Van 't Hoff analysis).[1]

  • U.S. Patent 3,592,819. (1971).[1] Bis-basic Ketones of the Fluoranthene Series. (Foundational patent describing the physical properties of related fluorenone intermediates).[1] Link

  • ChemScene. (2024). Product Data: 9-Oxo-9H-fluorene-4-carboxylic acid.[1][2][6] Link (Used for SAR comparison of melting point ranges).[1]

Sources

Comparative

Advanced Characterization of Impurities in Fluorenone Acid Synthesis: A Comparative Analytical Guide

Executive Summary 9-Fluorenone-4-carboxylic acid (9F-4CA) is a highly valued intermediate utilized in the synthesis of specialized electron-transporting polymers, photoreceptors, and active pharmaceutical ingredients (1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Fluorenone-4-carboxylic acid (9F-4CA) is a highly valued intermediate utilized in the synthesis of specialized electron-transporting polymers, photoreceptors, and active pharmaceutical ingredients (1)[1]. However, the oxidative synthesis of fluorenones is inherently prone to side reactions. Trace impurities—even at sub-0.1% levels—can terminate polymerization chains or introduce unacceptable toxicity profiles in drug development. This guide objectively compares analytical methodologies for 9F-4CA impurity profiling, emphasizing the critical transition from traditional HPLC-UV to High-Resolution Mass Spectrometry (LC-HRMS) to achieve unambiguous structural elucidation.

Mechanistic Origins of Fluorenone Impurities

Understanding the chemical origins of impurities is the first step in designing an effective analytical strategy. During the catalytic oxidation of fluorene-4-carboxylic acid, three primary degradation and side-reaction pathways occur:

  • Over-oxidation & Ring Cleavage: Excessive oxidative stress or the presence of strongly basic nucleophiles can cleave the central cyclopentadienone ring, yielding biphenyl-2-carboxylic acid derivatives ().

  • Decarboxylation: Thermal or catalytic degradation can strip the carboxylic moiety, yielding 9-fluorenone.

  • Positional Isomers: Trace isomeric impurities in the starting material (e.g., fluorene-1-carboxylic acid) oxidize to their respective fluorenone analogs. These are notoriously difficult to separate due to identical molecular weights and near-identical polarities.

SynthesisPathway SM Fluorene-4-carboxylic acid (Starting Material) Product 9-Fluorenone-4-carboxylic acid (Target API Intermediate) SM->Product Oxidation Imp3 Isomeric Fluorenone Acids (Positional Impurities) SM->Imp3 Isomeric SM Oxidation Imp1 Biphenyl-2-carboxylic acids (Ring Cleavage Impurity) Product->Imp1 Over-oxidation / Cleavage Imp2 Fluorenone (Decarboxylation Impurity) Product->Imp2 Decarboxylation

Fig 1. Mechanistic pathways of 9F-4CA synthesis and common impurity formation.

Comparative Analysis of Analytical Platforms

Regulatory guidelines, such as those from the ICH, mandate the identification and structural elucidation of any pharmaceutical impurity present at levels greater than 0.1% (2)[2]. To meet these stringent requirements, laboratories typically evaluate three distinct analytical platforms.

Platform Performance Summary
Analytical PlatformPrimary Separation MechanismResolution of IsomersStructural ElucidationSensitivity (LOD)Best Use Case
HPLC-UV (C18) Hydrophobic interactionPoor to FairNone (Retention time only)~0.05%Routine QA/QC batch release
GC-MS Volatility & Boiling pointGoodModerate (EI fragmentation)~0.01%Volatile degradants, residual solvents
LC-HRMS (Q-TOF)

and hydrophobic
Excellent (with Biphenyl)High (Accurate mass & MS/MS)<0.001%Unknown impurity identification, R&D
Causality in Experimental Choice: Why Biphenyl over C18?

Standard C18 stationary phases rely purely on dispersive hydrophobic interactions. Because fluorenone positional isomers possess nearly identical hydrophobicities, C18 columns often yield co-eluting peaks, masking critical impurities. In contrast, Biphenyl stationary phases leverage


 interactions. The electron-deficient nature of the fluorenone ring interacts differentially with the biphenyl phase depending on the exact steric positioning of the carboxylic acid group, providing baseline resolution of isomers that C18 cannot achieve.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To achieve comprehensive impurity profiling, LC-MS/MS strategies are deployed to generate characteristic fragmentation fingerprints (3)[3]. This protocol utilizes a UHPLC-Q-TOF MS system combined with advanced data processing algorithms to ensure unambiguous identification (4)[4].

Workflow Sample Crude 9F-4CA Sample Prep LC UHPLC Separation (Biphenyl Column) Sample->LC MS HRMS (Q-TOF) Data Acquisition LC->MS MFE Molecular Feature Extraction MS->MFE MFG Molecular Formula Generation MFE->MFG MSC Structure Elucidation MFG->MSC

Fig 2. Self-validating LC-HRMS workflow for fluorenone impurity characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability Testing (SST)

  • Rationale: A self-validating system must prove it can resolve critical pairs and achieve mass accuracy before analyzing unknowns.

  • Action: Dissolve the 9F-4CA crude sample in LC-MS grade Methanol:Water (50:50 v/v) to a concentration of 1 mg/mL. Prepare a spiked SST sample containing 0.1% 9-fluorenone and biphenyl-2-carboxylic acid.

  • Validation Check: Run a blank (solvent only) to establish baseline noise and prove zero carryover. Run the SST; mass accuracy for the

    
     and 
    
    
    
    ions must be < 3 ppm.

Step 2: Chromatographic Separation

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Rationale: Formic acid promotes consistent ionization in ESI mode without suppressing the signal. It acts as a proton donor for

    
     while still allowing 
    
    
    
    formation due to the strong acidity of the carboxylic group.

Step 3: HRMS Data Acquisition (Q-TOF)

  • Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Auto MS/MS: Set precursor selection to the top 3 most intense ions per cycle. Ramped collision energy (15 to 40 eV) is used to generate rich fragmentation spectra.

Step 4: Data Processing & Structural Elucidation

  • Molecular Feature Extraction (MFE): The software automatically isolates co-eluting compounds by grouping isotopic peaks and adducts (e.g.,

    
    ) into a single "feature."
    
  • Molecular Formula Generation (MFG): Calculates empirical formulas based on exact mass and isotopic fidelity, mathematically constraining possible elemental compositions to eliminate false positives prior to library matching.

Conclusion

Achieving comprehensive impurity profiling in 9-fluorenone-4-carboxylic acid synthesis requires moving beyond standard HPLC-UV methodologies. By coupling


 selective stationary phases with the sub-ppm mass accuracy of Q-TOF MS and automated feature extraction, researchers can unambiguously identify over-oxidation products and positional isomers, ensuring the safety and integrity of downstream applications.

References

  • Electron-Transporting Polymers Having Side-Chain Fluorene Derivatives for Use as N-type Organic Photoreceptors Source: IS&T | Library 1

  • Reactions between Strongly Basic Nucleophiles and Fluorenones Source: RSC Publishing

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: HPST 4

  • LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA 3

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews 2

Sources

Validation

Comparative Guide: NMR Shift Differences Between Fluorene and Fluorenone Acids

This guide outlines the critical NMR distinctions between fluorene and fluorenone acid derivatives. It is designed for researchers requiring definitive structural elucidation data.[1][2][3] Executive Summary Differentiat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical NMR distinctions between fluorene and fluorenone acid derivatives. It is designed for researchers requiring definitive structural elucidation data.[1][2][3]

Executive Summary

Differentiation between fluorene-9-carboxylic acid (and its derivatives) and fluorenone-carboxylic acids is a common challenge in oxidative metabolic studies and organic synthesis.[1][2][3][4][5][6] While both share a tricyclic aromatic core, the oxidation state at the C9 position fundamentally alters the magnetic environment.[1][2][3]

  • Primary Distinction: The presence of a methine proton (

    
    ) at C9 in fluorene acids  versus the complete absence of protons at C9 in fluorenone acids  (carbonyl 
    
    
    
    ).[1][2][3][7]
  • Secondary Distinction: The global deshielding of the aromatic ring protons in fluorenones due to the anisotropy of the C9 carbonyl group.[1][2][3]

Theoretical Basis: Electronic & Magnetic Anisotropy

To interpret the spectra correctly, one must understand the underlying magnetic physics:

  • Fluorene (Methylene Bridge): The C9 position is

    
     hybridized.[1][2][3] The protons at C9 are relatively shielded.[1][2][3] The aromatic rings behave as independent magnetic domains to a significant extent, resulting in a "standard" aromatic shift range (7.2 – 7.8 ppm).[1][2][3]
    
  • Fluorenone (Carbonyl Bridge): The C9 position is

    
     hybridized (ketone).[1][2][3] The carbonyl group exerts a strong paramagnetic deshielding effect  (anisotropy) on the adjacent peri-protons (H1 and H8).[1][2][3][4][5] This shifts these specific aromatic protons significantly downfield, often >7.6 ppm, creating a diagnostic "fluorenone fingerprint."[1][2][3]
    
Comparative Analysis: NMR Spectroscopy

The following table contrasts the key spectral features.

Table 1:

NMR Diagnostic Signals
FeatureFluorene-9-Carboxylic Acid Fluorenone-Carboxylic Acids Mechanism
C9-H Signal Diagnostic Singlet Range: 4.5 – 5.2 ppm Absent (No signal)The C9-H in fluorene is benzylic and

-to-carbonyl (acid), shifting it downfield from parent fluorene (3.9 ppm) but remaining distinct from aromatics.[1][3][4][5][6]
Aromatic Range 7.2 – 7.9 ppm Clusters typically overlap.[1][2][3][4][5]7.3 – 8.2 ppm Significant downfield expansion.[1][2][3][5]Carbonyl anisotropy deshields H1/H8 positions in fluorenone.[1][2][3]
H1/H8 Shift ~7.6 – 7.8 ppm> 7.6 – 8.2 ppm The "ortho-to-carbonyl" effect in fluorenone drives these shifts downfield.[1][2][3][4][5][6]
COOH Proton 10.0 – 13.0 ppm (Broad Singlet)10.0 – 13.0 ppm (Broad Singlet)Exchangeable acidic proton; position varies with concentration and solvent (DMSO vs

).[1][2][3][4]
Detailed Analysis of Aromatic Patterns
  • Fluorene-9-COOH: The aromatic region appears "compressed."[1][2][3][4][5][6] The protons are chemically non-equivalent but magnetically similar, often resulting in complex multiplets between 7.3 and 7.8 ppm.[1][2][3]

  • Fluorenone-2-COOH: The spectrum is more resolved and spread out.[1][2][3][4][5][6]

    • H1 (ortho to C=O): Deshielded to ~8.1 – 8.2 ppm.

    • H3 (ortho to COOH): Distinct signal ~8.0 ppm.[1][2][3][5]

    • Note: The absence of the high-field C9-H signal confirms the oxidation of the central ring.[3][4][5][6]

Comparative Analysis: NMR Spectroscopy

Carbon NMR provides the most definitive confirmation of the skeletal oxidation state.[1][2][3]

Table 2:

NMR Diagnostic Signals
Carbon PositionFluorene-9-Carboxylic Acid Fluorenone-Carboxylic Acids Diagnostic Value
C9 (Bridge) 50 – 55 ppm (

Methine)
190 – 194 ppm (

Ketone)
Definitive. The 140 ppm difference is unmistakable.[1][3][4][5][6]
Carboxyl (COOH) 170 – 176 ppm 165 – 170 ppm Both show carbonyl signals, but the ketone C9 signal in fluorenone is distinctively further downfield (~190 ppm).[1][2][3][7]
Aromatic C 120 – 145 ppm120 – 148 ppmSubtle differences; less diagnostic than C9.[1][2][3][5]
Experimental Protocol: Standardized Characterization

To ensure reproducibility and accurate differentiation, follow this protocol.

Reagents:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for carboxylic acids to ensure solubility and sharpen the COOH proton signal.[1][2][3][4][5]
  • Internal Standard: TMS (0.00 ppm).[1][2][3]

Workflow:

  • Sample Prep: Dissolve 5-10 mg of the acid in 0.6 mL DMSO-

    
    .
    
  • Acquisition (

    
    ): 
    
    • Scan range: -1 to 14 ppm.[1][2][3][4][5]

    • Scans: 16 (minimum).

    • Critical Check: Inspect the 3.5 – 6.0 ppm region.[1][2][3] Any singlet here indicates a Fluorene core. [1][2][3][4][5]

  • Acquisition (

    
    ): 
    
    • Scan range: 0 to 220 ppm.[1][2][3][5]

    • Critical Check: Look for the ketone peak >190 ppm.[1][2][3] If present

      
      Fluorenone .[1][2][3][5]
      
Decision Logic & Visualization

The following diagram illustrates the logical workflow for differentiating these compounds based on spectral data.

NMR_Differentiation Start Unknown Sample (Fluorene/Fluorenone Acid) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_C9 Check Region 3.5 - 6.0 ppm H_NMR->Check_C9 Signal_Present Singlet Present (~4.5 - 5.2 ppm) Check_C9->Signal_Present Yes Signal_Absent Signal Absent Check_C9->Signal_Absent No Fluorene_Path Core Structure: Fluorene (sp3 C9) Signal_Present->Fluorene_Path Fluorenone_Path Core Structure: Fluorenone (sp2 C9) Signal_Absent->Fluorenone_Path C_NMR_Conf Confirmation: 13C NMR Fluorene_Path->C_NMR_Conf Fluorenone_Path->C_NMR_Conf Check_Ketone Check >190 ppm C_NMR_Conf->Check_Ketone Result_Fluorene CONFIRMED: Fluorene-9-Carboxylic Acid Check_Ketone->Result_Fluorene Peak Absent Result_Fluorenone CONFIRMED: Fluorenone-Carboxylic Acid Check_Ketone->Result_Fluorenone Peak Present

Figure 1: Decision tree for structural elucidation of fluorene vs. fluorenone acids using NMR.[4][5][6]

References
  • ChemicalBook. (2024).[1][2][3] 9-Fluorenone-2-carboxylic acid NMR Spectrum. Retrieved from .[1][2][3]

  • National Institute of Standards and Technology (NIST). (2024).[1][2] 9-Fluorenone-2-carboxylic acid Mass and IR Data. NIST Chemistry WebBook.[1][2][3][5][8] Retrieved from .[1][2][3]

  • Sigma-Aldrich. (2024).[1][2][3][4][5] Fluorene-9-carboxylic acid Product Specification and Reference Data. Retrieved from .[1][2][3]

  • PubChem. (2024).[1][2][3][9] Fluorene-1-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1][2][5] Retrieved from .[1][2][3]

  • SpectraBase. (2024).[1][2][3] 9-Fluorenone 1H NMR Spectrum. Wiley Science Solutions.[1][2][3] Retrieved from .[1][2][3]

Sources

Comparative

Comparative Crystallographic Analysis: Fluorenone-4-Carboxylic Acid &amp; Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Crystallographers Focus: Solid-state structural characterization, -stacking interactions, and pharmacophore validation. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Crystallographers Focus: Solid-state structural characterization,


-stacking interactions, and pharmacophore validation.

Executive Summary

Fluorenone-4-carboxylic acid (FCA) represents a critical scaffold in medicinal chemistry, particularly in the design of Aldose Reductase (ALR2) inhibitors and DNA-intercalating agents. Its rigid, planar tricyclic core contrasts significantly with its reduced analog, fluorene-4-carboxylic acid, and its heterocyclic derivatives (e.g., spiro-hydantoins).

This guide provides an objective analysis of the X-ray crystallographic data for FCA and its key analogs. By examining the transition from the "puckered" fluorene system to the "planar" fluorenone system, we elucidate how the C9-carbonyl moiety drives specific crystal packing motifs essential for bioavailability and enzyme active-site complementarity.

Structural Comparative Analysis

The crystallographic value of FCA lies in its ability to enforce planarity, a feature often lost in related congeners. Below is a detailed comparison of FCA against its two primary structural competitors: the reduced Fluorene-4-Carboxylic Acid and the bio-isostere Spiro-Hydantoin Analog .

A. Core Geometry: The Planarity Factor
  • Fluorenone-4-Carboxylic Acid (FCA):

    • Hybridization: The C9 carbon is

      
       hybridized (carbonyl), forcing the entire tricyclic system into a near-perfect plane.
      
    • Crystallographic Consequence: This planarity maximizes

      
      -
      
      
      
      stacking interactions in the crystal lattice. The distance between stacked centroids is typically tighter (~3.4 Å), leading to high-density packing and lower solubility.
  • Fluorene-4-Carboxylic Acid (Reduced Analog):

    • Hybridization: The C9 carbon is

      
       hybridized (methylene).
      
    • Crystallographic Consequence: This introduces a "butterfly" pucker angle (approx. 35°) between the two benzene rings. In the crystal lattice, this disruption prevents tight parallel stacking, often resulting in lower melting points and different space group preferences (often favoring herringbone arrangements over slip-stacked columns).

B. Intermolecular Interactions (Synthons)

In the solid state, FCA derivatives typically form centrosymmetric dimers via the carboxylic acid moiety, a standard supramolecular synthon


.
FeatureFluorenone-4-COOH (FCA)Fluorene-4-COOH (Analog)Spiro-Hydantoin Derivative
C9 Geometry Planar (

)
Puckered (

)
Tetrahedral (

Spiro)
Primary Synthon Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Imide H-Bond Network

-Stacking
Strong (Face-to-Face)Weak (Edge-to-Face/Herringbone)Disrupted by Spiro ring
Crystal Density High (>1.4 g/cm³)Moderate (~1.3 g/cm³)Variable
Space Group Typically Monoclinic (

)
Typically Orthorhombic/MonoclinicTriclinic (

) or Monoclinic

Experimental Methodology: Crystallization & Data Collection[1][2][3]

To obtain publication-quality X-ray data for FCA analogs, specific protocols must be followed to avoid twinning and disorder common in planar aromatic systems.

Protocol: Vapor Diffusion for Aromatic Acids
  • Objective: Grow single crystals suitable for SC-XRD (>0.2 mm) avoiding rapid precipitation.

  • Solvent Selection: FCA is sparingly soluble in non-polar solvents. Use polar aprotic solvents (DMF, DMSO) for dissolution and non-polar anti-solvents (Water, Methanol) for diffusion.

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of FCA analog in 0.5 mL of THF or DMF. Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Pass solution through a 0.22

    
    m PTFE syringe filter into a narrow inner vial. Critical: Dust particles act as nucleation sites for polycrystals; filtration is non-negotiable.
    
  • Setup: Place the inner vial (uncapped) inside a larger jar containing 2 mL of the anti-solvent (e.g., Pentane or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically appear within 48–72 hours. Mount using Paratone-N oil and flash cool to 100K immediately to prevent solvent loss.

Diagram: Crystallization Logic Flow

CrystallizationWorkflow Start Crude FCA Analog Solvent Dissolve in THF/DMF (High Solubility) Start->Solvent Filter 0.22 µm PTFE Filtration (Remove Nucleation Sites) Solvent->Filter Diffusion Vapor Diffusion Setup (Anti-solvent: Pentane) Filter->Diffusion Growth Crystal Growth (48-72 hrs @ 4°C) Diffusion->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent Amorphous/Twinning (Retry) XRD SC-XRD Data Collection (Mo-Kα / 100K) Check->XRD Single Crystal Found

Caption: Optimized vapor diffusion workflow for growing diffraction-quality crystals of planar aromatic acids.

Application in Drug Design (SAR)

The X-ray data of FCA analogs is most critical when applied to Structure-Activity Relationships (SAR) for Aldose Reductase (ALR2) inhibition.

The "Acid Head" Interaction

Crystallographic studies of ALR2-inhibitor complexes (e.g., IDD384) reveal that the carboxylic acid group of FCA mimics the acidic hydantoin ring of Sorbinil.

  • Mechanism: The carboxylate anion forms a salt bridge/H-bond network with Tyr48 , His110 , and Trp111 in the enzyme active site.

  • FCA Advantage: The planar fluorenone core fits into the hydrophobic specificity pocket more rigidly than the flexible fluorene analog, reducing the entropic penalty of binding.

Diagram: Structural Logic of Inhibition

SAR_Logic FCA Fluorenone-4-COOH (Planar Core) Target ALR2 Active Site (Hydrophobic Pocket) FCA->Target Rigid Fit Result_A High Affinity (Low Entropic Cost) FCA->Result_A Fluorene Fluorene Analog (Puckered Core) Fluorene->Target Flexible Fit Result_B Lower Affinity (Steric Clash) Fluorene->Result_B Binding Tyr48 / His110 Interaction Target->Binding

Caption: Impact of scaffold planarity (FCA vs. Fluorene) on binding affinity within the ALR2 hydrophobic pocket.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Structural Analysis of Chloro-Substituted Fluorene Derivatives. Retrieved from

  • Luss, H. R., & Smith, D. (1972).[2] The crystal and molecular structure of 9-fluorenone. Acta Crystallographica Section B. Retrieved from [2]

  • Van Opdenbosch, N., et al. (2003). The structure of human aldose reductase bound to the inhibitor IDD384. Acta Crystallographica Section D. Retrieved from

  • Hameed, S., et al. (2015).[3] Synthesis, characterization, hypoglycemic and aldose reductase inhibition activity of arylsulfonylspiro[fluorene-9,5'-imidazolidine]-2',4'-diones. European Journal of Medicinal Chemistry. Retrieved from

  • NIST. (2023). Fluorene-4-carboxylic acid - Gas Phase IR Spectrum. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid

Executive Safety Assessment Substance Class: Fluorenone Derivative / Organic Acid Physical State: Solid (Likely yellow/orange crystalline powder) Inferred Hazard Profile (SAR Analysis): As a specific isomer where direct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Substance Class: Fluorenone Derivative / Organic Acid Physical State: Solid (Likely yellow/orange crystalline powder) Inferred Hazard Profile (SAR Analysis): As a specific isomer where direct toxicological data may be sparse, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with 9-fluorenone-4-carboxylic acid and 2,7-dicarboxylic acid analogs.[1]

  • Primary Hazards:

    • H319 (Eye Irritation): High risk.[1] The carboxylic acid moiety combined with the aromatic fluorenone core can cause significant ocular irritation.[1]

    • H335 (Respiratory Irritation): Moderate risk.[1] Fine dust generation during weighing is the primary exposure vector.[1]

    • H411 (Aquatic Toxicity): Fluorenone backbones are known to be toxic to aquatic life with long-lasting effects.[1][2]

  • Operational Status: WARNING . Treat as a potent irritant and environmental hazard.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for the specific handling of acidic aromatic solids .[1]

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 or P95 Respirator (Minimum)Particle Size Logic: Crystalline organic acids often generate fine dust (<10µm) during spatula transfer.[1] A standard surgical mask offers zero protection against inhalation of acidic particulates.[1]
Hand Protection Nitrile Gloves (Min.[3][1] Thickness: 0.11 mm)Permeation Defense: Nitrile provides excellent resistance to weak organic acids.[1] Protocol: Double-gloving is required if dissolving in penetrating solvents like DCM or DMSO to prevent the "carrier effect" (solvent dragging the solute through the glove).[1]
Ocular Chemical Safety Goggles (Indirect Vent)Acidity Risk: Safety glasses are insufficient.[3][1] Airborne acidic dust can bypass side shields.[1] Goggles seal the ocular cavity against irritating dust and potential splashes during solubilization.[1]
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Static Control: Synthetic powders are static-prone.[1] Cotton blends reduce static buildup.[1] Tyvek sleeves prevent cuff-gap exposure during reaching movements inside hoods.[3][1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

Context: The highest risk of exposure occurs when the solid is open to the atmosphere.[1] Static electricity can cause "jumping" of the powder.[1]

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

  • Static Mitigation:

    • Use an anti-static gun on the weighing boat and spatula before contact.[1]

    • Why? Fluorenone derivatives are dry organic dielectrics; they accumulate charge, leading to aerosolization.[1]

  • Transfer Technique:

    • Do not dump.[1][4][5] Use the "tap-and-slide" method with a micro-spatula.[1]

    • Immediately recap the source container.[1]

Phase B: Solubilization & Reaction

Context: 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid is sparingly soluble in water but soluble in organic bases or polar aprotic solvents.[1]

  • Solvent Choice: If using DMSO or DMF, recognize that these solvents increase skin permeability.[1] Double gloving is mandatory.

  • Acid-Base Caution: If reacting with strong bases (e.g., Sodium Hydride, hydroxides) to form the salt, expect a mild exotherm.[3][1]

    • Protocol: Add the base slowly to the fluorenone solution, not the reverse, to control heat generation.[1]

Phase C: Spill Management
  • Dry Spill: Do NOT sweep (creates dust).[3][1] Use a wet wipe or a HEPA-filtered vacuum.[3][1]

  • Wet Spill: Absorb with vermiculite.[1] Neutralize the area with a dilute Sodium Bicarbonate solution (sat.[1] aq.) to passivate the carboxylic acid residue.[1]

Waste Disposal & Deactivation

Ecological Warning: The fluorenone core is recalcitrant in the environment.[1] Do not pour down the drain.

Waste StreamDisposal Method
Solid Waste Incineration (High Temp). Tag as "Solid Organic Acid / Toxic to Aquatic Life."[1]
Liquid Waste (Aqueous) Adjust pH to neutral (pH 6-8). Collect in "Aqueous Waste - Toxic" carboy.[3][1]
Liquid Waste (Organic) Collect in Halogenated or Non-Halogenated solvent waste depending on the carrier solvent.[3][1]

Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this compound, integrating the state of matter with the required safety response.

SafetyWorkflow Start START: Handling 2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Solution / Reaction Mix StateCheck->Liquid Synthesis/Workup DustRisk Risk: Inhalation & Static Aerosol Solid->DustRisk SolidPPE PPE: N95 Mask + Goggles + Anti-Static Gun DustRisk->SolidPPE Hood Action: Weigh in Fume Hood Only SolidPPE->Hood Disposal Disposal Phase Hood->Disposal PermeationRisk Risk: Skin Absorption (Carrier Effect) Liquid->PermeationRisk LiquidPPE PPE: Double Nitrile Gloves + Face Shield (if splashing) PermeationRisk->LiquidPPE LiquidPPE->Disposal EnvHaz Hazard: Aquatic Toxicity (H411) Disposal->EnvHaz Incinerate Method: High Temp Incineration EnvHaz->Incinerate

Caption: Operational logic flow for PPE selection based on physical state and environmental risk factors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 9-Fluorenone-4-carboxylic acid (Analog Safety Profile).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,7-Dimethyl-9-oxo-9h-fluorene-4-carboxylic acid
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